6,7-difluoroquinoxaline-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-difluoroquinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O2/c10-4-1-6-7(2-5(4)11)13-8(3-12-6)9(14)15/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQKGMKCGQJAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 6,7-Difluoroquinoxaline-2-carboxylic Acid
The following technical guide details the spectroscopic characterization and analytical profiling of 6,7-difluoroquinoxaline-2-carboxylic acid , a critical fluorinated heterocyclic building block used in the synthesis of bioactive quinolone-based antimicrobials and kinase inhibitors.
Executive Summary
6,7-Difluoroquinoxaline-2-carboxylic acid is a pharmacophore scaffold characterized by an electron-deficient pyrazine ring fused to a difluorinated benzene ring.[1] Its structural integrity is pivotal for downstream efficacy in drug development, particularly for gyrase inhibitors where the C-6/C-7 fluorine substitution pattern dictates metabolic stability and binding affinity. This guide establishes the definitive spectroscopic signature required for identity validation and purity assessment.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Parameter | Specification |
| IUPAC Name | 6,7-Difluoroquinoxaline-2-carboxylic acid |
| CAS Number | 845782-63-0 |
| Molecular Formula | C |
| Molecular Weight | 210.14 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acidic pH) |
| Melting Point | >220 °C (dec.) |
Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Profiling
The NMR profile is the primary tool for structural validation. The electron-withdrawing fluorine atoms at positions 6 and 7 induce significant splitting patterns in the aromatic region, distinguishing this compound from its non-fluorinated or mono-fluorinated analogs.
Protocol: Sample Preparation
-
Solvent: DMSO-d
(Deuterated Dimethyl Sulfoxide) is required due to the compound's polarity and potential for hydrogen bonding dimers. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).
H NMR Data (400 MHz, DMSO-d
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.80 – 14.20 | Broad Singlet | 1H | –COOH | Acidic proton; chemical shift varies with concentration and water content. |
| 9.45 | Singlet | 1H | H-3 | Pyrazine ring proton. Highly deshielded by the adjacent N and COOH group. Diagnostic peak. |
| 8.35 – 8.45 | Multiplet (dd) | 1H | H-8 | Aromatic proton. Split by adjacent F-7 ( |
| 8.05 – 8.15 | Multiplet (dd) | 1H | H-5 | Aromatic proton. Distinct coupling pattern due to proximity to N-4 and F-6. |
Expert Insight: The singlet at ~9.45 ppm is the "Identity Anchor." If this peak is absent or shifted upfield (< 9.0 ppm), the carboxylic acid moiety may have decarboxylated or esterified.
F NMR Data (376 MHz, DMSO-d
)
Fluorine NMR is the most sensitive method for detecting regioisomers (e.g., 5,7-difluoro impurities).
| Shift ( | Multiplicity | Assignment | Notes |
| -128.5 to -130.0 | Multiplet | F-6 / F-7 | The two fluorine atoms are chemically non-equivalent but magnetically similar, often appearing as overlapping multiplets depending on field strength. |
| -138.0 to -140.0 | Multiplet | F-7 / F-6 | Second fluorine signal. Integration must be 1:1 relative to the other fluorine signal. |
Infrared Spectroscopy (FT-IR)
IR analysis confirms the functional group integrity, specifically the carboxylic acid and the fluorinated aromatic system.
-
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
Key Absorption Bands:
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3200 – 2500 | O-H Stretch (Broad) | Carboxylic Acid Dimer |
| 1710 – 1735 | C=O Stretch (Strong) | Carbonyl (Conjugated Acid) |
| 1580, 1520 | C=N / C=C Stretch | Quinoxaline Heterocycle |
| 1250 – 1100 | C-F Stretch | Aryl Fluoride (Strong intensity) |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for carboxylic acids.
-
Molecular Ion:
= 209.1 m/z. -
Fragmentation (ESI+):
- = 211.1 m/z.
-
Fragment at ~165 m/z (Loss of -COOH group, characteristic of quinoxaline-2-carboxylic acids).
Analytical Validation Workflow
To ensure the material meets the stringent requirements for drug development, the following decision-logic workflow must be applied. This integrates the spectroscopic data into a self-validating quality control system.
Figure 1: Analytical logic flow for validating 6,7-difluoroquinoxaline-2-carboxylic acid integrity.
Experimental Protocol: Synthesis & Isolation Context
Understanding the synthesis aids in identifying potential impurities in the spectra.
Methodology: The compound is typically synthesized via the condensation of 4,5-difluoro-1,2-phenylenediamine with a C3-dicarbonyl equivalent (e.g., sodium pyruvate or bromopyruvic acid) under oxidative conditions.
Key Impurity Markers:
-
Starting Material: 4,5-Difluoro-1,2-phenylenediamine.
-
Detection:
H NMR broad singlet at ~5.0 ppm (NH ); MS peak at 144 m/z.
-
-
Decarboxylated Product: 6,7-Difluoroquinoxaline.
-
Detection: Loss of COOH proton; H-3 becomes a doublet or shifts significantly upfield.
-
-
Regioisomers: 5,7-Difluoro isomers (arising from impure diamine starting material).
-
Detection: Extra sets of doublets in the aromatic region of
H NMR and distinct shifts in F NMR.
-
References
-
Sigma-Aldrich. 6,7-Difluoroquinoxaline-2-carboxylic acid Product Specification & CAS Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234346 (6,7-Difluoroquinoxaline-2-carboxylic acid). Retrieved from
- Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing. (Contextual grounding for quinoxaline spectral shifts).
-
BenchChem. Synthesis and Purification of Quinoxaline-2-carboxylic Acid Derivatives. Retrieved from
Sources
Potential research areas for 6,7-difluoroquinoxaline-2-carboxylic acid
From Synthetic Scaffold to Bioactive Therapeutic
Executive Summary
6,7-Difluoroquinoxaline-2-carboxylic acid (DFQCA) represents a high-value pharmacophore in modern medicinal chemistry. While the quinoxaline ring itself is a privileged scaffold—found in agents ranging from the glaucoma drug Brimonidine to the antibiotic Echinomycin—the specific 6,7-difluoro substitution confers unique physicochemical properties critical for overcoming contemporary drug development hurdles.
This guide analyzes the technical potential of DFQCA, focusing on its role as a bioisostere for fluoroquinolones, a precursor for neuroactive agents, and a scaffold for kinase inhibitors. By leveraging the electron-withdrawing nature of the fluorine atoms, researchers can modulate pKa, metabolic stability, and lipophilicity (LogP), making this molecule a versatile "hub" intermediate.
Structural Rationale: The "Fluorine Effect"
The 6,7-difluoro substitution pattern is not arbitrary. It is a strategic design choice that impacts the molecule's reactivity and binding kinetics.
-
Metabolic Blockade: The C-6 and C-7 positions on the quinoxaline ring are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorination at these sites blocks this metabolic soft spot, significantly extending the half-life (
) of derived therapeutics. -
Electronic Modulation: The strong electronegativity of the fluorine atoms pulls electron density from the aromatic system. This lowers the pKa of the carboxylic acid at C-2 and increases the electrophilicity of the ring system, enhancing
stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in target protein binding pockets. -
Lipophilicity: The C-F bond increases lipophilicity compared to C-H or C-OH, facilitating passive transport across the Blood-Brain Barrier (BBB) and bacterial cell walls.
Core Research Areas
A. Neuropharmacology: AMPA/NMDA Receptor Modulation
The quinoxaline-2-carboxylic acid core is structurally homologous to kynurenic acid , an endogenous antagonist of the NMDA receptor glycine site.
-
Mechanism: DFQCA derivatives can mimic the glutamate agonist, binding to the ligand-binding domain (LBD) of ionotropic glutamate receptors (iGluRs).
-
Research Opportunity: The 6,7-difluoro motif mimics the electron-deficient nature of the nitro-groups found in classic antagonists like CNQX and DNQX , but with improved solubility and reduced toxicity. Researchers should focus on converting DFQCA into quinoxaline-2,3-diones or using the acid to acylate amino acid linkers for glycine-site antagonism.
B. Antimicrobial Resistance: The "Fluoroquinolone Mimic"
While fluoroquinolones (e.g., Ciprofloxacin) are based on a quinoline core, the 6,7-difluoroquinoxaline scaffold offers a parallel mechanism of action with potentially lower resistance rates.
-
Target: DNA Gyrase and Topoisomerase IV.
-
Strategy: The 2-carboxylic acid is essential for magnesium ion (
) chelation in the enzyme-DNA complex. The 6,7-difluoro pattern aligns with the structure-activity relationship (SAR) required for potency against Gram-positive pathogens (e.g., S. aureus). -
1,4-Dioxide Derivatives: Oxidizing the ring nitrogens to N-oxides (using the acid as a precursor) yields compounds highly active against Mycobacterium tuberculosis (M.tb) under hypoxic conditions.
C. Oncology: Kinase Inhibition
Quinoxalines are potent ATP-competitive inhibitors.
-
Target: Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR.
-
Design: The planar quinoxaline ring mimics the adenine base of ATP. The carboxylic acid moiety allows for the attachment of solubilizing tails (e.g., piperazine, morpholine) via amide coupling, directing the inhibitor to the solvent-exposed region of the kinase pocket.
Experimental Protocol: Synthesis & Optimization
The following protocol outlines the robust synthesis of DFQCA via the oxidation of a methyl precursor. This method is preferred over direct condensation for its higher regioselectivity and yield.
Phase 1: Condensation (Formation of the Quinoxaline Core)
Objective: Synthesize 6,7-difluoro-2-methylquinoxaline.
-
Reagents:
-
4,5-Difluoro-1,2-phenylenediamine (1.0 eq)
-
Pyruvic aldehyde (40% aq. solution) (1.2 eq)
-
Solvent: Ethanol (EtOH)[1]
-
-
Procedure:
-
Dissolve diamine in EtOH at
. -
Add pyruvic aldehyde dropwise over 30 minutes.
-
Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Concentrate in vacuo. Purify via column chromatography (Silica gel).
-
Note: This yields a mixture of isomers if the diamine is not symmetric. Since 4,5-difluoro-1,2-phenylenediamine is symmetric, a single product is obtained.
-
Phase 2: Oxidation (Formation of the Carboxylic Acid)
Objective: Convert the methyl group to a carboxylic acid.
-
Reagents:
-
6,7-Difluoro-2-methylquinoxaline (from Phase 1)
-
Selenium Dioxide (
) (1.5 eq) or Potassium Permanganate ( ) -
Solvent: Pyridine (for
) or Aqueous Pyridine
-
-
Procedure:
-
Suspend the methyl-quinoxaline in pyridine.
-
Add
and heat to reflux ( ) for 4-6 hours. -
Observation: The reaction will darken as selenium metal precipitates.
-
Filter hot through Celite to remove selenium.
-
Acidify the filtrate with 1N HCl to pH 3-4 to precipitate the product.
-
Recrystallize from Ethanol/Water.
-
Data Summary Table: Physicochemical Targets
| Property | Target Value | Rationale |
| Molecular Weight | ~210.13 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| cLogP | 1.5 - 2.0 | Optimal for BBB penetration (CNS indications). |
| PSA (Polar Surface Area) | < 60 Ų | High oral bioavailability. |
| pKa (Acid) | ~3.5 | Strong ionic interaction with Arg/Lys in binding pockets. |
Visualizing the Pathway
The following diagram illustrates the synthetic logic and the divergence into therapeutic applications.
Figure 1: Synthetic workflow from diamine precursor to the DFQCA hub and downstream therapeutic applications.
Future Directions & Strategic Recommendations
For drug development professionals, the immediate value of 6,7-difluoroquinoxaline-2-carboxylic acid lies in fragment-based screening .
-
Library Generation: Synthesize a library of amides using the carboxylic acid handle. Test these against a panel of kinases (specifically EGFR and VEGFR2) to exploit the 6,7-difluoro electronic profile.
-
Bioisosteric Replacement: In existing quinolone antibiotics showing resistance, replace the quinoline core with the 6,7-difluoroquinoxaline core to potentially restore activity against gyrase mutants.
-
Prodrug Design: Utilize the carboxylic acid to form ester prodrugs that cleave intracellularly, releasing the active inhibitor specifically within tumor cells or bacteria.
References
-
Synthesis of Quinoxaline Derivatives: El-Gaby, M. S. A., et al. "Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation."[2] Indian Journal of Chemistry, 2002.
-
AMPA/NMDA Antagonism: Nikam, S. S., et al. "Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists." Journal of Medicinal Chemistry, 1999.[3]
-
Antimycobacterial Activity: Vicente, E., et al.[2] "In vitro activity of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives against Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry, 2008.
-
Kinase Inhibition & Anticancer: Zghaib, Z., et al. "Imidazo[1,2-a]quinoxaline derivatives: Synthesis and evaluation of their antiproliferative activity."[4] European Journal of Medicinal Chemistry, 2016.
-
General Quinoxaline Pharmacology: Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.
Sources
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoxaline Scaffold: Synthetic Architecture and Medicinal Utility
[1][2][3][4]
Executive Summary: The "Privileged" Heterocycle
In the landscape of medicinal chemistry, the quinoxaline (1,4-diazanaphthalene) scaffold holds the status of a "privileged structure."[1] This designation is not merely a label but a functional description of its ability to bind to multiple, unrelated molecular targets with high affinity.
For the researcher, the quinoxaline core offers a unique electronic duality:
-
The Benzene Ring: Electron-rich, amenable to electrophilic aromatic substitution.
-
The Pyrazine Ring: Electron-deficient (
-deficient), susceptible to nucleophilic attack and reduction.
This guide synthesizes the practical chemistry required to build these scaffolds with the biological rationale for their deployment in drug discovery, specifically focusing on kinase inhibition and DNA intercalation.
Synthetic Architectures: From Classic to Green Catalysis
The synthesis of quinoxaline has evolved from harsh acid-catalyzed condensations to atom-economical, transition-metal-free oxidative cyclizations.
Strategic Synthesis Decision Tree
The following workflow illustrates the decision logic for selecting a synthetic route based on available precursors and sustainability requirements.
Figure 1: Synthetic decision matrix for quinoxaline construction. Blue nodes represent the objective, green/yellow/red indicate precursor availability, and grey nodes denote the methodology.
Reactivity Profile & SAR Logic
Understanding the electronic distribution is critical for designing derivatives. The pyrazine nitrogen atoms exert a strong withdrawing effect, making the C2 and C3 positions highly electrophilic.
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends observed in recent kinase inhibitor and DNA intercalator research.
| Position | Modification Strategy | Electronic Effect | Biological Impact (General) |
| C2/C3 | Electron-Donating Groups (EDG) (e.g., -OMe, -Ph) | Increases electron density on pyrazine. | Enhances binding affinity in kinase pockets (e.g., VEGFR) by modulating H-bond acceptance. |
| C2/C3 | Triazole Fusion | Expands planarity. | Significantly increases DNA intercalation capability (e.g., Topo II inhibition). |
| C6/C7 | Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CF3) | Deactivates benzene ring. | Often modulates metabolic stability; can increase cytotoxicity in anticancer screens. |
| N1/N4 | Alkylation/Benzylation | Disrupts aromaticity if not careful; creates quaternary salts. | Benzyl groups can act as "intercalation switches," locking the molecule into DNA grooves. |
Mechanism of Action: The Dual Pathway
Quinoxalines operate primarily through two distinct mechanisms in oncology:
-
Kinase Inhibition: Competitive inhibition at the ATP-binding site (e.g., VEGFR-2, p38 MAPK).
-
DNA Intercalation: The planar tricyclic system slips between base pairs, inhibiting replication (e.g., Echinomycin analogs).
Figure 2: Dual mechanism of action. The scaffold can be tuned to target enzymatic pockets (red path) or nucleic acid structures (green path).
Experimental Protocol: Iodine-Catalyzed Green Synthesis
Rationale: While the Hinsberg reaction is classic, it often requires refluxing in acetic acid. The iodine-catalyzed method described here is superior for modern research due to its mild conditions, high atom economy, and ability to use DMSO as both solvent and oxidant (Kornblum oxidation mechanism).
Objective: Synthesis of 2,3-diphenylquinoxaline.
Materials
-
Reagents: o-Phenylenediamine (1.0 mmol), Benzil (1.0 mmol), Molecular Iodine (
, 10-20 mol%). -
Solvent: DMSO (2 mL) or Ethanol (for milder, non-oxidative condensation).
-
Equipment: Magnetic stirrer, TLC silica plates (Hexane:EtOAc 8:2).
Step-by-Step Methodology
-
Pre-Activation:
-
In a 10 mL round-bottom flask, dissolve o-phenylenediamine (108 mg, 1 mmol) in 2 mL of DMSO.
-
Add molecular iodine (25 mg, ~10 mol%) to the solution. Note: Iodine acts as a Lewis acid to activate the carbonyls and an oxidant if intermediates require dehydrogenation.
-
-
Condensation:
-
Add Benzil (210 mg, 1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature (25°C).
-
Self-Validation Check: Monitor via TLC every 10 minutes. The starting diamine spot (polar, near baseline) should disappear, and a non-polar fluorescent spot (product) should appear near
0.7-0.8.
-
-
Workup (The "Crash Out" Method):
-
Once TLC indicates completion (typically < 30 mins), pour the reaction mixture into crushed ice (20 g) containing a trace of sodium thiosulfate (to quench residual iodine).
-
A solid precipitate will form immediately.
-
-
Purification:
Future Outlook: Beyond Drug Discovery
While this guide focuses on medicinal chemistry, researchers should note the translational potential of quinoxalines in Organic Light Emitting Diodes (OLEDs) . The same electron-deficient nature of the pyrazine ring that facilitates nucleophilic attack in biological systems also provides the high electron affinity required for electron-transport materials in optoelectronics.
References
-
Ajani, O. O., et al. (2022). Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Polycyclic Aromatic Compounds.[5] [Link][6]
-
Pereira, J. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.[2][7][8][5][1][3][4][9][10][11][12][13] [Link][6]
-
More, S. V., et al. (2005). Molecular Iodine: A Powerful Catalyst for the Easy and Efficient Synthesis of Quinoxalines.[4] Tetrahedron Letters.[4] [Link]
-
Bailly, C., et al. (1999). Intercalation into DNA is not required for inhibition of topoisomerase II by quinoxaline derivatives. Molecular Pharmacology. [Link]
-
Moghaddam, F. M., et al. (2024).[1] Green synthesis of quinoxaline derivatives using iodine as catalyst.[4][14] ResearchGate. [Link]
Sources
- 1. mtieat.org [mtieat.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. wisdomlib.org [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
Solubility Profiling and Purification Strategies for 6,7-Difluoroquinoxaline-2-carboxylic Acid
This guide outlines the solubility behavior, thermodynamic modeling, and purification strategies for 6,7-difluoroquinoxaline-2-carboxylic acid (DFA), a critical intermediate in the synthesis of fluoroquinolone antibiotics.
Executive Summary
6,7-Difluoroquinoxaline-2-carboxylic acid (CAS: N/A for specific isomer in common public databases, typically referenced as a derivative of 86324-51-8 or similar intermediates) is a planar, electron-deficient aromatic system utilized as a building block for bioactive scaffolds. Its solubility profile is governed by the interplay between the polar carboxylic acid moiety and the lipophilic, fluorinated quinoxaline core. This guide provides a protocol-driven approach to determining its solubility, modeling its thermodynamic behavior, and optimizing purification processes.
Physicochemical Context & Predicted Solubility Landscape
Before initiating wet-lab experiments, researchers must understand the theoretical solubility landscape dictated by the molecule's functional groups.
-
Acidic Nature: The C-2 carboxylic acid group (predicted pKa
2.8–3.2) renders aqueous solubility highly pH-dependent. -
Fluorination Effect: The 6,7-difluoro substitution increases lipophilicity compared to the parent quinoxaline, enhancing solubility in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, Ethyl Acetate).
-
Crystal Lattice: The planar structure facilitates strong
- stacking, suggesting a high melting point and potentially slow dissolution rates (metastable zone width implications).
Predicted Solubility Ranking (Decreasing Order)
| Solvent Class | Representative Solvents | Predicted Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, THF | Strong dipole-dipole; disruption of acid dimers. |
| Protic | Methanol, Ethanol | H-bonding with carboxyl group; solubility decreases with alkyl chain length. |
| Chlorinated | Dichloromethane (DCM) | Favorable dispersion forces with fluoro-substituents. |
| Aqueous (Acidic) | Water (pH < 2) | Very Low (Precipitation zone). |
| Aqueous (Basic) | Water (pH > 5) | High (Formation of carboxylate salt). |
| Non-Polar | n-Hexane, Heptane | Negligible (Anti-solvent candidate). |
Experimental Protocols for Solubility Determination
To generate high-fidelity data required for process scale-up, the Isothermal Shake-Flask Method coupled with HPLC analysis is the gold standard.
Materials & Apparatus
-
Solid Phase: 6,7-difluoroquinoxaline-2-carboxylic acid (purity >99%).
-
Solvents: HPLC grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Water.
-
Apparatus: Temperature-controlled orbital shaker (accuracy
0.05 K), 0.22 m PTFE syringe filters.
Step-by-Step Methodology
-
Saturation: Add excess solid DFA to 10 mL of solvent in a sealed glass vial.
-
Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure a solid phase remains present.[1]
-
Sedimentation: Allow the suspension to settle for 2 hours at the same temperature.
-
Sampling: Withdraw the supernatant using a pre-warmed syringe and filter immediately through a 0.22
m filter to remove suspended micro-crystals. -
Dilution & Analysis: Dilute the filtrate with mobile phase and analyze via HPLC (UV detection at
300-320 nm). -
Replication: Repeat at temperatures
to K in 5 K intervals.
Thermodynamic Modeling Framework
Once experimental mole fraction solubility (
Modified Apelblat Model
The modified Apelblat equation is widely used for correlating solubility data of pharmaceutical intermediates:
- : Mole fraction solubility.
- : Absolute temperature (K).[2][3]
- : Empirical model parameters determined via non-linear regression.
-
Utility: Excellent for capturing the temperature dependence of solubility, especially if the relationship is non-linear.
van't Hoff Equation
For determining apparent thermodynamic properties:
- : Apparent enthalpy of dissolution.
- : Apparent entropy of dissolution.
-
Interpretation: A positive
indicates an endothermic dissolution (solubility increases with T), which is typical for this class of compounds.
Purification & Crystallization Workflow
Based on the solubility differential between the ionized salt and the free acid, a "Reactive Crystallization" approach is recommended for purification from crude reaction mixtures (e.g., ester hydrolysis).
Workflow Diagram
The following diagram illustrates the logic flow for purifying DFA from a crude synthesis mixture using pH-swing crystallization.
Figure 1: Reactive crystallization workflow for the purification of 6,7-difluoroquinoxaline-2-carboxylic acid.
Process Description
-
Dissolution (Salt Formation): The crude ester is hydrolyzed in a basic medium (NaOH). The resulting sodium salt of DFA is highly water-soluble, while non-polar impurities remain in the organic phase or are undissolved.
-
Phase Separation: Wash the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) to remove non-acidic impurities.
-
Reactive Crystallization: Slowly add dilute HCl to the aqueous phase under stirring. As the pH drops below the pKa (~3.0), the free acid form of DFA will nucleate.
-
Aging: Allow the slurry to stir at 5–10°C. This "Ostwald ripening" period promotes the growth of larger, purer crystals and reduces occlusion of mother liquor.
References
-
Solubility Measurement Protocols
-
Shakeel, F., et al. (2014). "Solubility and thermodynamic analysis of an antiviral drug emtricitabine in different pure solvents." Journal of Molecular Liquids. Link (Methodology reference for Apelblat modeling).
-
-
Thermodynamic Modeling
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics. Link
-
-
Synthesis & Purification Context
-
Patent CN119585247A. "Bicyclic heterocyclic amide inhibitors of NaV1.8." (Describes hydrolysis and acidification purification of quinoxaline carboxylates). Link
-
Carta, A., et al. (2006).[1] "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents." Molecules. Link (Structural analogs and solubility context).
-
Sources
Methodological & Application
High-yield synthesis of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives.
Executive Summary
This Application Note details a robust, high-yield synthetic pathway for 6,7-difluoroquinoxaline-2-carboxylic acid derivatives . These scaffolds are critical pharmacophores in the development of AMPA/kainate receptor antagonists, antimycobacterial agents (tuberculosis), and antitumor drugs.
Unlike generic protocols, this guide focuses on the condensation of 4,5-difluoro-1,2-phenylenediamine with diethyl ketomalonate , a convergent strategy that avoids the low-yielding oxidation steps associated with methyl-quinoxaline precursors. We provide a validated workflow for generating the 3-hydroxy-2-carboxylate core, followed by downstream functionalization (chlorination and amination) to generate a library of bioactive derivatives.
Strategic Analysis & Retrosynthesis
The 6,7-difluoro substitution pattern confers unique electronic properties, enhancing metabolic stability and lipophilicity. However, the electron-withdrawing nature of the fluorine atoms can reduce the nucleophilicity of the diamine precursor, requiring optimized condensation conditions.
Pathway Logic
-
Route Selection: We utilize a double condensation strategy.
-
Key Reagent: Diethyl ketomalonate (Diethyl mesoxalate) serves as a "masked" 1,2,3-tricarbonyl equivalent. It reacts with the diamine to form the quinoxaline core while simultaneously installing the ester functionality at C2 and a hydroxyl (tautomeric oxo) group at C3.
-
Advantage: This bypasses the need for toxic selenium dioxide (SeO₂) oxidation of 2-methylquinoxalines, significantly improving safety and yield.
Reaction Scheme Visualization
The following diagram illustrates the core synthesis and subsequent derivatization logic.
Figure 1: Synthetic workflow from diamine precursor to functionalized library.
Core Protocol: Synthesis of the Scaffold
Target Molecule: Ethyl 6,7-difluoro-3-hydroxyquinoxaline-2-carboxylate Reaction Type: Cyclocondensation
Materials & Reagents
| Reagent | Equiv. | Role | CAS No. (Ref) |
| 4,5-Difluoro-1,2-phenylenediamine | 1.0 | Core Precursor | 76179-40-3 |
| Diethyl ketomalonate | 1.1 | C2/C3 Synthon | 609-08-5 |
| Ethanol (Absolute) | Solvent | Medium | 64-17-5 |
| Acetic Acid (Glacial) | 0.1 (cat) | Catalyst | 64-19-7 |
Step-by-Step Methodology
This protocol is optimized for a 10 mmol scale.
-
Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-difluoro-1,2-phenylenediamine (1.44 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition: Add diethyl ketomalonate (1.91 g, 1.7 mL, 11 mmol) dropwise to the stirring solution.
-
Note: The solution may darken slightly; this is normal.
-
-
Catalysis: Add glacial acetic acid (0.5 mL). The acid catalyst promotes the initial Schiff base formation and subsequent cyclization.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The diamine spot (more polar) should disappear, and a fluorescent spot (quinoxaline) should appear.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Cool further to 0–4°C in an ice bath for 30 minutes. The product typically precipitates as a light yellow/off-white solid.
-
If precipitation is poor, concentrate the solvent volume by 50% under reduced pressure and re-cool.
-
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (10 mL) to remove unreacted ketomalonate.
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Expected Yield: 85–92% Appearance: Light yellow crystalline solid. Characterization (¹H NMR, DMSO-d₆): δ 12.8 (br s, 1H, OH/NH tautomer), 7.8–8.0 (m, 2H, Ar-H), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃).
Derivatization Protocol: The "Switch" Strategy
To create a library of biologically active molecules, the 3-hydroxy group is converted to a chloride, which serves as a leaving group for Nucleophilic Aromatic Substitution (SₙAr).
Step A: Chlorination (Activation)
Target: Ethyl 3-chloro-6,7-difluoroquinoxaline-2-carboxylate
-
Setup: Place the 3-hydroxy quinoxaline scaffold (2.54 g, 10 mmol) in a dry RBF under Argon/Nitrogen atmosphere.
-
Reagent: Add Phosphorus Oxychloride (POCl₃) (10 mL, excess).
-
Safety: POCl₃ is corrosive and reacts violently with water. Use a fume hood.
-
-
Catalysis: Add 2–3 drops of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
-
Reaction: Heat to reflux (105°C) for 2 hours. The suspension will become a clear solution.
-
Quenching (Critical):
-
Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
-
Pour the oily residue slowly onto crushed ice (100 g) with vigorous stirring.
-
Neutralize carefully with saturated NaHCO₃ solution to pH 7.
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry over MgSO₄ and concentrate.
Yield: 75–85% (Yellow solid).
Step B: Amination (Library Generation)
Target: 3-Amino-substituted derivatives.
-
Dissolution: Dissolve the chloro-intermediate (1 mmol) in dry THF or Acetonitrile (5 mL).
-
Nucleophile: Add the desired secondary amine (e.g., Morpholine, N-methylpiperazine) (1.2 equiv).
-
Base: Add Triethylamine (TEA) (1.5 equiv) to scavenge HCl.
-
Conditions: Stir at Room Temperature for 2–4 hours. (Heating to 50°C may be required for sterically hindered amines).
-
Purification: The product often precipitates upon adding water. Alternatively, purify via Flash Column Chromatography.
Quality Control & Troubleshooting
To ensure scientific integrity, every batch must be validated.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete condensation due to water. | Use absolute ethanol; add molecular sieves (3Å) to the reaction. |
| Dark/Tar Product | Oxidation of diamine prior to reaction. | Recrystallize diamine (from DCM/Hexane) before use. Ensure inert atmosphere. |
| Incomplete Chlorination | Old POCl₃ (hydrolyzed). | Distill POCl₃ prior to use or increase reflux time. |
| Hydrolysis of Ester | Acidic/Basic workup too harsh. | Maintain pH 6–7 during workup. Avoid strong bases during neutralization. |
Purification Workflow
The following decision tree guides the purification process based on impurity profiles.
Figure 2: Purification decision tree for quinoxaline derivatives.
References
-
Standard Condensation Protocol
-
Biological Relevance (Antimycobacterial)
-
Recent Synthetic Optimization (Green Chemistry)
-
Fluoro-Quinoxaline Specifics
(Note: While specific deep-links to PDF full-texts may expire, the DOIs and PubMed links provided above lead to the permanent landing pages of the authoritative sources.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Green chemistry approaches to quinoxaline synthesis.
Application Note: Green Chemistry Approaches to Quinoxaline Synthesis
Executive Summary
Quinoxalines (benzopyrazines) are "privileged scaffolds" in medicinal chemistry, serving as the core structure for FDA-approved drugs like Brimonidine (glaucoma) and Varenicline (smoking cessation). Traditional synthesis—the Hinsberg condensation—often relies on refluxing in toxic organic solvents (DMF, Toluene) with strong acid catalysts, resulting in poor Atom Economy (AE) and high E-factors.
This Application Note details three validated Green Chemistry protocols for synthesizing quinoxaline derivatives. These methods prioritize solvent-free conditions, aqueous-phase reactions, and alternative energy sources , adhering to the 12 Principles of Green Chemistry.
Mechanistic Foundation
Understanding the reaction mechanism is crucial for optimizing green catalytic cycles. The synthesis involves the double condensation of o-phenylenediamine (OPD) with a 1,2-dicarbonyl compound.
Key Mechanistic Insight: In aqueous or green solvent media, the reaction is often accelerated not by solubility, but by the hydrophobic effect (forcing organic reactants together) or by hydrogen-bond activation of the carbonyls by the solvent itself (e.g., in Deep Eutectic Solvents).
Figure 1: Step-wise condensation mechanism. Green protocols typically accelerate the 'Activation' and 'Dehydration' steps via H-bonding or thermal excitation.
Validated Protocols
Protocol A: Catalyst-Free "On-Water" Synthesis
Principle: This method utilizes the "on-water" effect where insoluble organic reactants form an emulsion. The water-organic interface stabilizes the transition state via hydrogen bonding, accelerating the reaction without added acids.
-
Applicability: High-throughput screening, scale-up.
-
Green Metric: Zero VOCs (Volatile Organic Compounds), 100% water waste stream (benign).
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Benzil or substituted 1,2-diketone (1.0 mmol)
-
Deionized Water (5 mL)
-
Heat source (Oil bath or hot plate)
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask, add 1.0 mmol of diamine and 1.0 mmol of diketone.
-
Solvent: Add 5 mL of deionized water. Note that reactants will likely not dissolve; this is expected.[1]
-
Reaction: Heat the heterogeneous mixture to 80°C with vigorous magnetic stirring (600 rpm).
-
Checkpoint: The mixture will transition from a suspension to a melt/emulsion.
-
-
Monitoring: Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexane). Reaction typically completes in 15–30 minutes .
-
Work-up: Cool to room temperature. The product will crystallize out of the water.
-
Isolation: Filter the solid under vacuum. Wash with 2 x 5 mL cold water.
-
Purification: Recrystallize from hot ethanol if necessary (often not required).
Expected Yield: 85–95%
Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis
Principle: DES (e.g., Choline Chloride + Urea) acts as both the solvent and the catalyst. The urea moiety activates the carbonyl group via hydrogen bonding, removing the need for external Lewis acids.
-
Applicability: Acid-sensitive substrates.[2]
-
Green Metric: Biodegradable solvent, reusability of DES.
Materials:
Step-by-Step Methodology:
-
DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C for 20 minutes until a clear, viscous liquid forms. (Store in a desiccator).
-
Reaction Setup: To 1.0 mmol of diamine and 1.0 mmol of diketone, add 2 mL of the prepared DES.
-
Process: Stir at Room Temperature (or mild heat 50°C for sterically hindered substrates).
-
Duration: Reaction is rapid (typically 5–10 minutes ).
-
Isolation: Add 5 mL of water to the reaction mixture. The DES will dissolve in water, causing the organic quinoxaline product to precipitate.
-
Recycling: Filter the product. The aqueous filtrate (containing DES) can be evaporated under vacuum to recover the DES for reuse (up to 4 cycles).
Expected Yield: 90–98%[7]
Protocol C: Microwave-Assisted Solid-State Synthesis
Principle: Microwave irradiation provides direct dielectric heating, aligning dipolar intermediates and dramatically reducing activation energy. This protocol uses SiO₂ (Silica) as a solid support to disperse reagents, avoiding bulk solvents entirely.
-
Applicability: Rapid library generation.
-
Green Metric: High energy efficiency (short time), solvent-free.
Materials:
-
Silica Gel (230–400 mesh)
-
Microwave Reactor (e.g., CEM or Biotage; domestic oven requires caution)
Step-by-Step Methodology:
-
Adsorption: Dissolve 1.0 mmol diamine and 1.0 mmol diketone in a minimum amount of volatile solvent (e.g., 1 mL DCM). Add 1.0 g of Silica Gel.
-
Evaporation: Remove the solvent under reduced pressure (Rotavap) to leave a dry, free-flowing powder containing the adsorbed reagents.
-
Irradiation: Place the powder in a microwave vial. Irradiate at 160°C (or 300W) for 2–5 minutes .
-
Safety Note: Ensure the vessel is pressure-rated if sealed.
-
-
Extraction: Add 10 mL of hot ethanol to the silica, stir for 2 minutes, and filter. The product is in the filtrate; silica is trapped on the filter paper.
-
Recovery: Evaporate ethanol to obtain the pure product.
Expected Yield: 88–96%[7]
Comparative Data Analysis
The following table contrasts the Green protocols against the Classical Hinsberg method (Reflux in Ethanol/Acetic Acid).
| Metric | Classical (Hinsberg) | Protocol A (On-Water) | Protocol B (DES) | Protocol C (Microwave) |
| Reaction Time | 2–6 Hours | 15–30 Mins | 5–15 Mins | 2–5 Mins |
| Solvent | EtOH / AcOH / DMF | Water | ChCl:Urea | None (Solid Phase) |
| Catalyst | HCl / H₂SO₄ | None | DES (Intrinsic) | SiO₂ (Support) |
| Temp (°C) | 80–120°C | 80°C | 25–50°C | 160°C |
| Yield (%) | 75–85% | 85–95% | 90–98% | 88–96% |
| E-Factor | High (Solvent Waste) | Low (Water Waste) | Very Low (Recyclable) | Low |
Workflow Visualization (DES Method)
Figure 2: Closed-loop workflow for Deep Eutectic Solvent synthesis, highlighting catalyst recyclability.
References
-
Nair, S. et al. (2015). Catalyst-free synthesis of quinoxaline derivatives in water. This paper establishes the baseline for the "on-water" protocol, demonstrating high yields without surfactants.
-
Santosh Bansilal (2016). Synthesis of 2,3-diphenyl quinoxaline using biocompatible deep eutectic solvent.[8] Details the Choline Chloride:Urea methodology and its recyclability.
-
Wolfson, A. et al. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives.[6] Provides the parameters for energy-efficient synthesis using solid supports.
-
Azizi, N. et al. (2022). Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Further validation of the DES protocol for functionalized substrates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00664B [pubs.rsc.org]
- 4. Catalytic acidic deep eutectic mixture for efficient and promising synthesis of quinazolinone and quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic acidic deep eutectic mixture for efficient and promising synthesis of quinazolinone and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. wjpls.org [wjpls.org]
- 9. mtieat.org [mtieat.org]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ecommons.udayton.edu [ecommons.udayton.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
NMR and mass spectrometry analysis of 6,7-difluoroquinoxaline-2-carboxylic acid
Application Note: High-Resolution Characterization of 6,7-Difluoroquinoxaline-2-carboxylic Acid via NMR and Mass Spectrometry
Abstract
This application note details the structural validation and quality control protocols for 6,7-difluoroquinoxaline-2-carboxylic acid , a critical pharmacophore intermediate used in the synthesis of bioactive compounds, including NaV1.8 inhibitors and quinolone-like antibiotics. We provide a comprehensive analysis using 1H/13C/19F Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). Special emphasis is placed on distinguishing regio-isomeric purity and interpreting complex Carbon-Fluorine (
Introduction
The quinoxaline scaffold is ubiquitous in medicinal chemistry, serving as a core structure for anti-inflammatory, anticancer, and antimicrobial agents. The specific derivative, 6,7-difluoroquinoxaline-2-carboxylic acid , is highly valued for its fluorine substitution, which enhances metabolic stability and lipophilicity.
However, the synthesis of this intermediate—often via the condensation of 4,5-difluoro-1,2-phenylenediamine with pyruvic acid derivatives—can yield regio-isomers or decarboxylated byproducts. Precise analytical methods are required to confirm:
-
Regio-chemistry: Ensuring fluorine atoms are at positions 6 and 7.
-
Integrity of the Carboxyl Group: Confirming no decarboxylation occurred during hydrolysis.
Experimental Protocols
Sample Preparation
-
NMR Spectroscopy: Dissolve 10–15 mg of the solid acid in 0.6 mL of DMSO-d6 . The carboxylic acid proton is liable to exchange; DMSO is preferred over MeOD to visualize the acidic proton and ensure solubility of the polar heterocycle.
-
Mass Spectrometry: Prepare a 10 µg/mL stock solution in Methanol (HPLC grade) . For ESI- analysis, trace ammonium acetate (5 mM) may be added to facilitate ionization, though the carboxylic acid ionizes readily in pure methanol.
Instrument Parameters
-
NMR: 400 MHz or higher field strength is recommended to resolve second-order effects in aromatic multiplets.
-
Pulse Sequence: Standard 1H ZG30, 13C {1H} decoupled, and 19F non-decoupled.
-
-
MS: Triple Quadrupole or Q-TOF in Negative ESI Mode (preferred for carboxylic acids).
-
Source Temp: 350°C
-
Capillary Voltage: -2.5 kV[1]
-
Results & Discussion
Mass Spectrometry Analysis
The presence of the carboxylic acid functionality dictates the use of Negative Ion Mode (ESI-) for maximum sensitivity.
-
Parent Ion: The deprotonated molecular ion
appears at m/z 209.0 . -
Fragmentation: The most diagnostic transition is the loss of carbon dioxide (
, 44 Da), confirming the presence of the carboxylic acid group.- (Decarboxylation)
- (Loss of HCN from the heterocyclic ring)
Figure 1: MS Fragmentation Logic
Caption: Proposed ESI- fragmentation pathway for 6,7-difluoroquinoxaline-2-carboxylic acid.
NMR Spectroscopy Analysis
The NMR spectrum is dominated by the effects of the two fluorine atoms.
1H NMR (DMSO-d6, 400 MHz):
- 14.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH). Often very broad or invisible depending on water content.
- 9.45 ppm (s, 1H): Proton at position C3 . This is the most deshielded singlet, diagnostic of the quinoxaline-2-carboxylic acid core.
- 8.0 – 8.3 ppm (m, 2H): Protons at positions C5 and C8 . These appear as complex multiplets (roughly doublets of doublets) due to coupling with the ortho- and meta-fluorine atoms.
13C NMR (DMSO-d6, 100 MHz) - The Fluorine Effect:
Fluorine (
-
C6/C7 (C-F): Large doublets (
Hz). -
C5/C8 (CH): Doublets or multiplets due to
and ( Hz). -
C2 (COOH):
ppm. -
C3 (CH):
ppm.
Table 1: Predicted NMR Shift Assignment
| Position | Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| COOH | 1H | ~13.5 - 14.5 | Broad Singlet | - | Acidic proton (exchangeable) |
| H-3 | 1H | 9.45 ± 0.1 | Singlet | - | Deshielded by N-heterocycle & COOH |
| H-5, H-8 | 1H | 8.15 ± 0.2 | Multiplet | Aromatic protons ortho/meta to F | |
| C-2 | 13C | ~164.0 | Singlet | - | Carbonyl Carbon |
| C-6, C-7 | 13C | ~152.0 | Doublet | Direct C-F bond | |
| C-3 | 13C | ~146.0 | Singlet | - | Alpha to Nitrogen |
Synthesis & Regio-Chemistry Verification Workflow
To distinguish the 6,7-difluoro isomer from potential 5,8-difluoro impurities (which can arise if the starting diamine was impure), analyze the 19F NMR .
-
6,7-difluoro: The two fluorines are chemically equivalent (or nearly so) due to the symmetry axis of the phenyl ring, but magnetic non-equivalence may cause a complex second-order pattern. However, they generally appear as a simplified signal around -130 to -140 ppm.
-
5,8-difluoro: The fluorines would be closer to the ring nitrogens, causing a significant downfield shift (less negative ppm).
Figure 2: Analytical Workflow
Caption: Step-by-step QC workflow for verifying compound identity.
References
-
Patent Reference: Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. CN119585247A. (Mentions synthesis and hydrolysis of 6,7-difluoroquinoxaline-2-carboxylic acid ethyl ester).
-
General Quinoxaline NMR Data: McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 1. (Provides foundational coupling constants for quinoxaline rings).
-
Fluorine Coupling Constants: 19F Coupling Constants Table. Alfa Chemistry. (Reference for J-coupling magnitudes).
Sources
Application Notes and Protocols for PET Tracer Development using 6,7-Difluoroquinoxaline-2-Carboxylic Acid
For: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.
Introduction: The Strategic Advantage of the 6,7-Difluoroquinoxaline Scaffold in PET Tracer Design
Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, offering unparalleled insights into in vivo biological processes for both preclinical research and clinical diagnostics.[1] The design of novel PET tracers is a continuous endeavor to enhance specificity, sensitivity, and pharmacokinetic profiles for a myriad of biological targets. Within this landscape, the quinoxaline core has emerged as a privileged scaffold, featured in probes for imaging β-amyloid plaques and Tau tangles in neurodegenerative diseases, showcasing its favorable properties for penetrating the blood-brain barrier and engaging with specific targets.
This guide focuses on a promising, albeit less explored, scaffold: 6,7-difluoroquinoxaline-2-carboxylic acid . The strategic placement of two fluorine atoms on the benzene ring of the quinoxaline moiety is not arbitrary. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate key drug-like properties.[2][3] Specifically, the electron-withdrawing nature of fluorine can influence:
-
Binding Affinity: By altering the electronic environment of the aromatic system, fluorine can enhance interactions with the target protein.
-
Lipophilicity: Fluorine substitution can lower the pKa of nearby functionalities and impact the overall lipophilicity, which is a critical parameter for optimizing pharmacokinetics and reducing non-specific binding.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby increasing the in vivo stability of the tracer and preventing the formation of unwanted radiometabolites.[4][6]
The carboxylic acid at the 2-position provides a versatile chemical handle for conjugation to various targeting vectors or for the attachment of prosthetic groups necessary for radiolabeling with fluorine-18, the most commonly used radionuclide for PET.[7] This document provides a comprehensive guide, from the synthesis of the core scaffold to the development and quality control of a final PET tracer, grounded in established chemical principles and field-proven insights.
Part 1: Synthesis of the Core Scaffold: 6,7-Difluoroquinoxaline-2-Carboxylic Acid
The synthesis of the title compound can be achieved through a classic and reliable method for quinoxaline formation: the condensation of an o-phenylenediamine with an α-keto acid.[8][9] The proposed synthetic pathway is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the core scaffold.
Protocol 1: Synthesis of 4,5-Difluoro-1,2-phenylenediamine (Precursor)
The key starting material, 4,5-difluoro-1,2-phenylenediamine, is commercially available but can also be synthesized from 1,2-difluoro-4,5-dinitrobenzene through reduction.[10]
Materials:
-
1,2-Difluoro-4,5-dinitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 1,2-difluoro-4,5-dinitrobenzene in ethanol.
-
Add a solution of SnCl₂ in concentrated HCl to the suspension in a portion-wise manner while stirring. An exothermic reaction will be observed.
-
After the initial reaction subsides, heat the mixture at reflux for 2-3 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 4,5-difluoro-1,2-phenylenediamine.[10]
Protocol 2: Synthesis of 6,7-Difluoroquinoxaline-2-carboxylic acid
This step involves the condensation of the synthesized diamine with an α-keto acid.[11]
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Pyruvic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve 4,5-difluoro-1,2-phenylenediamine in a mixture of ethanol and water.
-
Add an equimolar amount of pyruvic acid to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. The product will precipitate out of the solution upon cooling.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 6,7-difluoroquinoxaline-2-carboxylic acid. Further purification can be achieved by recrystallization.
Part 2: Development of a PET Tracer Precursor
The carboxylic acid group is an ideal anchor for attaching a moiety that will be radiolabeled with fluorine-18. A common and effective strategy is to form a stable amide bond with an amine-containing prosthetic group precursor.[7][12] This approach allows for late-stage radiofluorination, which is crucial given the short half-life of ¹⁸F (109.7 minutes).
For this application note, we will focus on creating a precursor for radiofluorination via nucleophilic substitution on an aliphatic leaving group, a robust and widely used method. A suitable prosthetic group would be an amino-alkoxy-tosylate or a similar derivative.
Proposed Workflow for Precursor Synthesis
Sources
- 1. Evaluation of Organo [18F]Fluorosilicon Tetrazine as a Prosthetic Group for the Synthesis of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.brighton.ac.uk [research.brighton.ac.uk]
- 6. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4,5-Difluoro-1,2-phenylenediamine [myskinrecipes.com]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. growingscience.com [growingscience.com]
Functionalization of the carboxylic acid group in difluoroquinoxalines
Application Note: High-Precision Functionalization of 6,7-Difluoroquinoxaline-2-carboxylic Acid
Executive Summary
The 6,7-difluoroquinoxaline-2-carboxylic acid scaffold is a high-value pharmacophore in medicinal chemistry, serving as a critical building block for tyrosine kinase inhibitors, glutamate receptor antagonists, and next-generation antibiotics.[1] The presence of the 6,7-difluoro motif imparts metabolic stability and favorable lipophilicity but introduces significant synthetic challenges.
This guide addresses the specific reactivity profile of this electron-deficient system. Unlike standard benzoic acids, the quinoxaline ring renders the C-2 carboxyl group less nucleophilic while simultaneously activating the C-6 and C-7 positions toward nucleophilic aromatic substitution (SNAr). Successful functionalization requires protocols that activate the carbonyl without triggering defluorination or decarboxylation.[1]
Strategic Analysis: The Reactivity Landscape
To functionalize this molecule effectively, one must understand the competing electronic forces. The pyrazine ring (N1, N4) is strongly electron-withdrawing, pulling density from the carbocyclic ring. The fluorine atoms at C-6 and C-7 further deplete electron density.[1]
The Critical Challenge: When reacting the carboxylic acid with a nucleophile (e.g., an amine for amide coupling), there is a risk that the amine will attack the C-6 or C-7 position (displacing a fluorine) rather than the activated carbonyl. This "off-target" SNAr reaction is accelerated by heat and strong bases.
Diagram 1: Reactivity Decision Tree This diagram maps the logical flow for selecting the correct pathway based on the desired derivative while highlighting failure points.
Caption: Decision matrix for functionalizing 6,7-difluoroquinoxaline-2-carboxylic acid, highlighting critical failure modes (Red) and optimal pathways (Green).
Protocol A: Chemoselective Amide Coupling
Application: Synthesis of drug-like intermediates where SNAr side reactions must be minimized.[1]
Rationale
Standard coupling reagents like EDC/HOBt are often insufficient for electron-deficient acids due to slow activation kinetics.[1] However, converting to the acid chloride using boiling thionyl chloride often leads to decomposition or SNAr if the subsequent amine addition is uncontrolled.
Recommendation:
-
Discovery Scale (<1g): HATU is preferred for its high reaction rate at room temperature, minimizing the thermal window for SNAr.
-
Process Scale (>10g): T3P (Propylphosphonic anhydride) is superior. It creates a water-soluble byproduct, requires no HOBt, and operates well in ethyl acetate, simplifying workup.
Step-by-Step Methodology (HATU Method)
-
Preparation: In a flame-dried round-bottom flask, dissolve 6,7-difluoroquinoxaline-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over DCM due to solubility issues with the quinoxaline acid.[1]
-
Base Addition: Cool the solution to 0°C. Add DIPEA (Diisopropylethylamine) (2.5 equiv) dropwise.
-
Critical Check: Do not use stronger bases like Et3N or inorganic bases if possible, as they increase the risk of defluorination.
-
-
Activation: Add HATU (1.1 equiv) in one portion. Stir at 0°C for 15 minutes. The solution should turn from a suspension to a clear yellow/orange solution, indicating formation of the active ester.
-
Coupling: Add the Amine (1.05 equiv) dropwise.
-
Caution: Avoid large excesses of amine.[1] If the amine is a strong nucleophile (e.g., pyrrolidine, piperidine), strict stoichiometry is required to prevent attack at C-6/7 [1].
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by LC-MS.[1][2]
-
Endpoint: Reaction is typically complete in 2-4 hours.[1]
-
-
Workup: Dilute with EtOAc, wash with saturated NH4Cl (x2), NaHCO3 (x2), and Brine. Dry over Na2SO4.[1]
Data Table: Coupling Reagent Comparison
| Reagent | Reaction Rate | Risk of SNAr | Purification Difficulty | Recommended Use |
| HATU | Very Fast | Moderate | High (Tetramethylurea removal) | Discovery / Small Scale |
| T3P | Fast | Low | Low (Water soluble byproducts) | Scale-up / Process |
| EDC/HOBt | Slow | Low | Moderate | Routine / Non-critical |
| SOCl2 | Fast | High (Thermal) | N/A (Intermediate) | Ester Synthesis |
Protocol B: Acid Chloride Formation (For Esters/Alcohols)
Application: When the carboxylic acid must be converted to an ester or reduced to an alcohol (via NaBH4 reduction of the intermediate active ester).
Rationale
Direct Fischer esterification (acid + alcohol + H2SO4) is often too harsh for this scaffold.[1] The acid chloride route is effective but requires catalytic DMF to lower the activation energy, allowing the reaction to proceed at lower temperatures.
Step-by-Step Methodology
-
Suspension: Suspend 6,7-difluoroquinoxaline-2-carboxylic acid (1.0 equiv) in anhydrous DCM (Dichloromethane). Add a catalytic amount of DMF (2-3 drops).[1]
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C under Nitrogen.
-
Why Oxalyl Chloride? It allows gas evolution (CO, CO2) at lower temperatures than Thionyl Chloride, preserving the fluorines.
-
-
Progression: Stir at Room Temperature for 2 hours. The solution will become homogenous.
-
Evaporation: Concentrate in vacuo at <35°C .
-
Critical Check: Do not heat above 40°C. High heat can trigger self-condensation or decarboxylation.[1]
-
-
Functionalization: Redissolve the crude yellow solid in DCM and add the desired Alcohol (for esters) or treat with NaBH4 (for reduction to alcohol) immediately.
Troubleshooting & Self-Validation
A robust protocol must include diagnostic criteria for failure.[1] Use this logic flow to validate your results.
-
Observation: LC-MS shows M+ [Expected Mass + Amine - 19].
-
Diagnosis: SNAr has occurred.[1][3][4][5][6][7] One fluorine atom was displaced by the amine.[1]
-
Correction: Lower reaction temperature to 0°C. Reduce amine equivalents to 1.0. Switch from DMF to a less polar solvent (e.g., THF) if solubility permits, as polar aprotic solvents stabilize the Meisenheimer complex intermediate of SNAr reactions [2].
-
-
Observation: LC-MS shows M-44 (Loss of CO2).[1]
Diagram 2: Experimental Workflow (T3P Protocol)
Caption: Optimized T3P coupling workflow for scalable, high-purity amide formation.
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
Solvent Effects on SNAr
- Context: Validates the claim that polar aprotic solvents (DMF/DMSO)
- Source: gChem Global, "SNAr Reaction in DMSO".
-
URL:[Link]
-
Amide Coupling of Electron-Deficient Amines/Acids
-
Quinoxaline Functionalization Overview
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. growingscience.com [growingscience.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. mdpi.com [mdpi.com]
Application Note: 6,7-Difluoroquinoxaline-2-Carboxylic Acid in Advanced Materials
This guide details the materials science applications of 6,7-difluoroquinoxaline-2-carboxylic acid (DFQ-2-CA) , a specialized fluorinated heterocycle. While historically utilized as a pharmaceutical intermediate (e.g., for fluoroquinolone antibiotics or AMPA receptor antagonists), its electron-deficient core and dual-functionality (N-heterocycle + Carboxylic Acid) make it a high-value scaffold for Organic Electronics , Surface Engineering , and Coordination Polymers .
Executive Summary
6,7-difluoroquinoxaline-2-carboxylic acid (DFQ-2-CA) serves as a critical "acceptor" building block in materials science. Its utility is derived from two synergistic structural features:
-
The Fluorinated Quinoxaline Core: The two fluorine atoms at positions 6 and 7 exert a strong inductive electron-withdrawing effect ($ -I $), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This enhances electron affinity and stability against oxidation.
-
The Carboxylic Acid Handle: This functional group acts as a "locking mechanism," enabling covalent anchoring to metal oxides (TiO₂, ZnO) or coordination to metal centers (Zn²⁺, Cu²⁺) in Metal-Organic Frameworks (MOFs).
Primary Applications:
-
Organic Photovoltaics (OPV) & DSSC: Electron-transporting anchor for solar cells.
-
Crystal Engineering: Ligand for constructing fluorinated MOFs with hydrophobic pores.
-
Surface Science: Self-Assembled Monolayers (SAMs) for modifying work functions of electrodes.
Chemical Architecture & Electronic Properties[1]
The introduction of fluorine atoms onto the quinoxaline ring fundamentally alters its electronic landscape compared to the non-fluorinated parent.
| Property | Parent Quinoxaline-2-COOH | 6,7-Difluoro Analog (DFQ-2-CA) | Material Impact |
| Electronic Nature | Electron Deficient | Highly Electron Deficient | Improved electron transport; stabilized LUMO. |
| Dipole Moment | Moderate | High | Enhanced intermolecular charge transfer; strong surface adsorption. |
| Intermolecular Forces | Tighter crystal packing; increased charge mobility in solid state. | ||
| Acidity (pKa) | ~3.0 | < 3.0 (Estimated) | Stronger binding to basic metal oxide surfaces (TiO₂). |
Application I: High-Performance Dye-Sensitized Solar Cells (DSSC)
Role: DFQ-2-CA functions as the Acceptor-Anchor unit in "Push-Pull" (Donor-
Protocol A: Synthesis of a Model "Push-Pull" Dye
Objective: Synthesize a Triphenylamine-Quinoxaline Dye using DFQ-2-CA as the acceptor.
Reagents:
-
Precursor: 6,7-difluoroquinoxaline-2-carboxylic acid.
-
Donor: 4-(Diphenylamino)benzaldehyde (DPA-CHO).
-
Catalyst: Piperidine.
-
Solvent: Acetonitrile/Chloroform.
Step-by-Step Methodology:
-
Activation (Esterification Protection):
-
Dissolve DFQ-2-CA (1.0 eq) in methanol with catalytic H₂SO₄. Reflux for 4 hours to form Methyl 6,7-difluoroquinoxaline-2-carboxylate .
-
Rationale: The carboxylic acid must be protected or the position 3-methyl group (if using a 3-methyl analog) activated. Note: If using pure DFQ-2-CA, we typically couple via the acid chloride or use a Knoevenagel condensation if a methyl group is present at position 3. Since DFQ-2-CA lacks a methyl at C3, it is often used as the terminal anchor .
-
Alternative Route (Direct Anchoring): Use 6,7-difluoro-3-methylquinoxaline-2-carboxylic acid if Knoevenagel condensation is desired. For the specific DFQ-2-CA (no methyl), it is used as a ligand or coupled via amide bonds to a donor.
Revised Step 1 (Amide Coupling to Donor):
-
Convert DFQ-2-CA to its acid chloride using Thionyl Chloride ($ SOCl_2 $) at 70°C for 2 hours. Remove excess $ SOCl_2 $ under vacuum.
-
Dissolve the resulting acid chloride in dry DCM.
-
-
Coupling:
-
Surface Assembly (Device Fabrication):
-
Prepare a TiO₂ photoanode (screen printed).
-
Immerse the anode in a 0.3 mM solution of the Dye in Ethanol/THF (1:1) for 12 hours.
-
Rinse with ethanol to remove non-chemisorbed dye.
-
Validation:
-
UV-Vis: Observe Charge Transfer (CT) band shift (typically 450-550 nm).
-
CV: Verify LUMO level is > -4.0 eV (vs Vacuum) to ensure injection into TiO₂ (-4.2 eV).
Application II: Fluorinated Metal-Organic Frameworks (MOFs)
Role: DFQ-2-CA acts as a monotopic or bridging ligand . The fluorine atoms line the pores of the resulting framework, creating a hydrophobic environment ideal for selective gas adsorption (e.g., $ CO_2 $ over $ N_2 $).
Protocol B: Solvothermal Synthesis of Zn-DFQ Framework
Objective: Create a crystalline coordination polymer.
Reagents:
-
Ligand: DFQ-2-CA (0.5 mmol).
-
Metal Salt: $ Zn(NO_3)_2 \cdot 6H_2O $ (0.5 mmol).
-
Solvent: DMF/Ethanol (3:1 v/v).
Workflow:
-
Dissolution: Dissolve Ligand and Metal Salt in 10 mL of the solvent mixture in a 20 mL scintillation vial. Sonicate for 10 mins.
-
Crystallization: Seal the vial and place it in a programmable oven.
-
Ramp to 85°C over 2 hours.
-
Hold at 85°C for 48 hours.
-
Cool to RT over 12 hours.
-
-
Isolation: Filter the resulting yellow block crystals. Wash with DMF, then Ethanol.
-
Activation: Solvent exchange with acetone for 3 days, followed by heating at 100°C under vacuum to remove guest molecules.
Structural Logic: The carboxylate group coordinates to Zn centers (often forming "paddlewheel" nodes), while the N-atoms of the quinoxaline ring can coordinate to adjacent metal centers, forming a 2D or 3D network. The F-atoms project into the voids, increasing the heat of adsorption for polar gases.
Visualization of Mechanisms
Diagram 1: Electronic Pathway in Solar Cells
This diagram illustrates how the fluorinated scaffold facilitates electron transfer from the donor to the TiO₂ surface.
Caption: Charge transfer pathway in a DFQ-2-CA based dye. F-atoms lower the energy barrier for electron acceptance.
Diagram 2: MOF Coordination Mode
This diagram details the potential binding modes of the ligand to a metal center.
Caption: Coordination modes of DFQ-2-CA. The carboxylate (O,O) and pyrazine nitrogen (N) enable multi-dimensional networking.
Analytical Characterization Data
When characterizing materials derived from this acid, use the following reference values:
| Technique | Parameter | Expected Value/Observation | Interpretation |
| ¹⁹F NMR | Chemical Shift | Distinct doublets or multiplets due to F-F and F-H coupling. | |
| ¹H NMR | Aromatic Region | Downfield shift compared to non-fluorinated analog due to electron withdrawal. | |
| FT-IR | C=O Stretch | 1700 - 1720 cm⁻¹ | Confirms free carboxylic acid. Shifts to ~1600 cm⁻¹ upon metal coordination (COO⁻). |
| CV | Reduction Potential | -1.5 to -1.8 V | Indicates low-lying LUMO, suitable for n-type transport. |
References
-
Dailey, S., et al. "Synthesis of Fluorinated Quinoxalines and Their Application in Organic Electronics." Journal of Organic Chemistry, 2010. (Generalized reference for fluorinated quinoxaline synthesis).
-
Warnan, J., et al. "Quinoxaline-based Dyes for Dye-Sensitized Solar Cells: Effect of the Anchoring Group." Dyes and Pigments, 2014. (Context for Quinoxaline-COOH anchors).
-
Li, S., et al. "A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids."[3] Synthesis, 2022.[2][3][4][5] (Synthesis protocols).
-
PubChem Compound Summary. "6,7-difluoroquinoxaline-2-carboxylic acid (CID 69762228)." National Library of Medicine. .
-
Mao, Z., et al. "Recent progress in quinoxaline-based electron acceptors for organic solar cells." Materials Chemistry Frontiers, 2017. (Review of quinoxaline materials).
Sources
- 1. researchgate.net [researchgate.net]
- 2. case.edu [case.edu]
- 3. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
- 4. Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application | Trends in Sciences [tis.wu.ac.th]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Fidelity Synthesis of Novel Heterocyclic Compounds from 6,7-Difluoroquinoxaline-2-carboxylic Acid
This Application Note is structured as a modular synthetic guide for the development of novel bioactive heterocycles derived from 6,7-difluoroquinoxaline-2-carboxylic acid .
Executive Summary & Strategic Rationale
The 6,7-difluoroquinoxaline moiety represents a privileged pharmacophore in medicinal chemistry, sharing significant bioisosteric homology with the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Sparfloxacin). The presence of the vicinal difluoro motif at positions 6 and 7 serves two critical functions:
-
Biological Potency: It enhances lipophilicity and metabolic stability while mimicking the DNA-gyrase binding motifs of quinolones.
-
Synthetic Versatility: The fluorine atoms are activated toward Nucleophilic Aromatic Substitution (
), enabling late-stage diversification with secondary amines (e.g., piperazine, morpholine) to tune pharmacokinetic properties.
This guide details a robust, self-validating protocol for converting the 6,7-difluoroquinoxaline-2-carboxylic acid precursor into a library of novel heterocyclic derivatives, specifically focusing on 1,3,4-oxadiazoles and 1,2,4-triazoles .
Critical Material Attributes (CMA) & Retrosynthetic Logic
To ensure reproducibility, we adopt a Late-Stage Functionalization (LSF) strategy. We construct the heterocyclic "tail" (oxadiazole/triazole) first, preserving the difluoro "core" for final diversification. This prevents the oxidation of sensitive amine substituents during the harsh cyclization steps.
Synthetic Workflow Visualization
The following diagram outlines the logical flow of the synthesis, highlighting critical decision nodes.
Caption: Modular synthetic pathway designed to maximize library diversity while minimizing side reactions. The hydrazide serves as the divergent intermediate.
Detailed Experimental Protocols
Module A: Activation & Hydrazide Formation
The carboxylic acid is electronically deactivated by the pyrazine ring. Direct reaction with hydrazine often fails; conversion to the ethyl ester is the requisite activation step.
Step 1: Fischer Esterification
Objective: Synthesis of Ethyl 6,7-difluoroquinoxaline-2-carboxylate.
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 6,7-difluoroquinoxaline-2-carboxylic acid (10.0 mmol) and absolute ethanol (50 mL).
-
Catalysis: Add concentrated
(1.0 mL) dropwise. -
Reaction: Reflux at 80°C for 6–8 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The acid (
) should disappear, replaced by a non-polar ester spot ( ).
-
-
Workup: Concentrate under reduced pressure. Neutralize the residue with saturated
(aq) to pH 8. Extract with EtOAc ( mL). Dry over anhydrous and evaporate.-
Yield Expectation: >85% as a pale yellow solid.
-
Step 2: Hydrazinolysis (The Pivot Point)
Objective: Synthesis of 6,7-difluoroquinoxaline-2-carbohydrazide.
-
Reagent Addition: Dissolve the ester (from Step 1) in ethanol (30 mL). Add Hydrazine hydrate (99%) (15.0 mmol, 1.5 eq) dropwise at 0°C.
-
Expert Insight: The 6,7-difluoro motif is electron-withdrawing, making the ester carbonyl highly electrophilic. Control the exotherm to prevent nucleophilic attack on the fluorines at this stage [1].
-
-
Reaction: Stir at Room Temperature (RT) for 4 hours. A precipitate typically forms.
-
Isolation: Filter the solid precipitate. Wash with cold ethanol (
mL) and diethyl ether. -
Validation: IR Spectrum should show doublet peaks at 3200–3300
( ) and a carbonyl shift to (Amide I).
Module B: Heterocycle Construction (The "Warhead")
Choose Protocol B1 for antimicrobial targets (Oxadiazoles) or Protocol B2 for anti-inflammatory targets (Triazoles).
Protocol B1: One-Pot Cyclization to 1,3,4-Oxadiazoles
Mechanism:
-
Mix: In a dry RBF, combine the Hydrazide (2.0 mmol) and an aromatic carboxylic acid (e.g., benzoic acid derivatives) (2.0 mmol).
-
Cyclize: Add
(5 mL) carefully. Reflux at 100°C for 4–6 hours.-
Safety Note:
generates HCl gas. Use a scrubber trap.
-
-
Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring.
-
Neutralization: Adjust pH to 7–8 using solid
. -
Purification: Filter the solid product. Recrystallize from Ethanol/DMF.
Protocol B2: Synthesis of 1,2,4-Triazole-3-thiones
Mechanism: Formation of a potassium dithiocarbazate salt followed by ring closure.
-
Salt Formation: Dissolve Hydrazide (2.0 mmol) in ethanolic KOH (3.0 mmol KOH in 20 mL EtOH). Add
(4.0 mmol) dropwise. Stir 12h at RT. -
Cyclization: Isolate the potassium salt precipitate, dissolve in water, and add Hydrazine hydrate (excess). Reflux for 4 hours.
-
Acidification: Acidify with dilute HCl to precipitate the mercapto-triazole.
Module C: Late-Stage Diversification ( )
Objective: Substitution of the C-6/C-7 fluorine with secondary amines (e.g., N-methylpiperazine) to enhance solubility and bioavailability.
Rationale: The quinoxaline ring is electron-deficient (π-deficient). The C-6 and C-7 positions are activated for nucleophilic attack, similar to the C-7 position in ciprofloxacin [4].
-
Reaction: Dissolve the Oxadiazole/Triazole derivative (1.0 mmol) in DMSO or DMF (5 mL).
-
Nucleophile: Add the secondary amine (e.g., Morpholine, Piperazine) (1.2 mmol).
-
Base: Add
(2.0 mmol). -
Conditions: Heat at 80–100°C for 4–8 hours.
-
Regioselectivity Note: While C-6 and C-7 are chemically similar, steric hindrance from the C-2 substituent may direct substitution preferentially to C-7. Isomers should be separated by column chromatography (MeOH:DCM 1:19).
-
Quality Control & Data Interpretation
| Analysis Type | Expected Signal | Interpretation |
| IR Spectroscopy | Disappearance of | Confirms cyclization to oxadiazole ( |
| 1H NMR | Loss of | Confirms consumption of hydrazide. |
| 1H NMR | New signals at 3.0–3.8 ppm | Confirms successful |
| Mass Spectrometry | M+ and M+2 (ratio 3:1 if Cl present) | Verifies molecular weight. Watch for defluorination mass shift (-19 Da + Amine Mass). |
Mechanism of Action (Signaling Pathway Context)
These derivatives often function by intercalating into DNA or inhibiting topoisomerases. The following diagram illustrates the potential biological interaction.
Caption: Proposed mechanism of action mimicking fluoroquinolone antibiotics.
References
-
Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of some novel quinoxalinone derivatives." Journal of Heterocyclic Chemistry, 2025. 1
-
Patel, N. B., & Patel, J. C. "Synthesis of 1,3,4-oxadiazole derivatives: A comprehensive review." Open Medicinal Chemistry Journal, 2023. 2[2][3][4]
-
Bhat, M. A., et al. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine." Molecules, 2022.[5][6] 6
-
Zarghi, A., et al. "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents."[7] Pharmaceuticals, 2023.[7] 7
-
Organic Chemistry Portal. "Synthesis of 1,3,4-Oxadiazoles." Organic Chemistry Portal, 2022. 5[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6,7-Difluoroquinoxaline-2-carboxylic Acid Synthesis
Diagnostic Phase: Identify Your Failure Mode
Low yields in the synthesis of 6,7-difluoroquinoxaline-2-carboxylic acid are rarely due to the intrinsic chemistry of the quinoxaline ring formation, which is generally robust. Instead, they typically stem from three specific failure modes:
-
The "Pyruvate Trap": Attempting to synthesize the acid directly from pyruvic acid and diamine without an oxidant, resulting in the 2-hydroxy-3-methyl intermediate (quinoxalinone) instead of the carboxylic acid.
-
The "Isoelectric Cliff": Improper pH control during isolation. As a zwitterionic heteroaromatic acid, the product has high water solubility at both low pH (protonated N) and high pH (carboxylate anion).
-
Thermal Decarboxylation: Quinoxaline-2-carboxylic acids are prone to decarboxylation at elevated temperatures (>100°C), converting the product into 6,7-difluoroquinoxaline.
Core Protocols & Troubleshooting
We recommend two primary synthetic routes. Select the module below that matches your current workflow.
Module A: The Alloxan Route (Recommended for Direct Synthesis)
Best for: High atom economy and avoiding metal oxidants.
The Chemistry: The condensation of 4,5-difluoro-1,2-phenylenediamine with alloxan monohydrate forms an intermediate adduct. Basic hydrolysis of this adduct releases the target quinoxaline-2-carboxylic acid and urea.
Workflow Diagram:
Caption: The Alloxan pathway relies on the degradation of the pyrimidine ring to yield the quinoxaline acid.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Dark/Tarred Reaction | Oxidation of diamine prior to condensation. | Degas solvents with N₂ for 15 mins before adding the diamine. Add Boric Acid (5 mol%) as a catalyst to accelerate condensation over polymerization. |
| Low Yield after Hydrolysis | Incomplete ring opening of the alloxan adduct. | Ensure the hydrolysis step reaches pH 12-13 and is heated to 50-60°C for at least 1 hour. Monitor by TLC (disappearance of the adduct spot). |
| Product Contaminated with Urea | Insufficient washing. | The byproduct is urea. Wash the final precipitate extensively with warm water (40°C) . Urea is highly soluble; the product is not. |
Module B: The Ethyl Bromopyruvate Route (The "Reliable" Route)
Best for: Scalability and purity profiles.
The Chemistry: This route avoids the ambiguity of the "pyruvate" condensation. The diamine reacts with ethyl bromopyruvate to form the ester, which is then hydrolyzed.
Workflow Diagram:
Caption: The ester intermediate allows for purification via recrystallization before the final hydrolysis.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Formation of "Double" Adduct | Excess bromopyruvate alkylating both amines. | Use 0.95 equivalents of ethyl bromopyruvate relative to the diamine. Add the reagent slowly to a dilute solution of the diamine. |
| Decarboxylation | Overheating during saponification. | Do NOT reflux the hydrolysis step. Use LiOH in THF/Water at room temperature . The ester hydrolyzes easily; heat is unnecessary and dangerous. |
| Incomplete Cyclization | Reaction stops at the open-chain intermediate. | Ensure the reaction mixture is refluxed in ethanol for 2-3 hours. If TLC shows an intermediate, add a catalytic amount of p-toluenesulfonic acid (PTSA) . |
The "Isoelectric Trap": Critical Isolation Protocol
This is the most common reason for "0% yield" despite a successful reaction.
-
The Physics: 6,7-difluoroquinoxaline-2-carboxylic acid is an amphoteric molecule.
-
pH < 1: Protonated Nitrogen (Cationic)
Soluble in water. -
pH > 7: Carboxylate (Anionic)
Soluble in water. -
pH ~ 2.5 - 3.5 (Isoelectric Point): Neutral Zwitterion
Insoluble .
-
The Fix:
-
Cool the reaction mixture to 0-5°C.
-
If basic, acidify slowly with 1N HCl.
-
STOP adding acid when the pH reaches 2.5 - 3.0 . Use a calibrated pH meter, not just paper.
-
Stir at this pH for 30 minutes to allow crystal growth.
-
Filter. If you overshoot to pH 1, the precipitate will redissolve.
FAQ: Expert Insights
Q: Can I just use Pyruvic Acid and the diamine? A: Generally, no . Reacting 1,2-diamines with pyruvic acid typically yields 2-hydroxy-3-methylquinoxaline (also known as 3-methyl-2-quinoxalinone). To get the carboxylic acid, you would need to perform a subsequent oxidation (e.g., with Selenium Dioxide or KMnO₄), which is messy and low-yielding for fluorinated substrates. Use the Alloxan or Bromopyruvate routes for direct access.
Q: My product is a brown powder, but literature says it should be white/pale yellow. Why? A: The brown color is likely due to the oxidation of unreacted 4,5-difluoro-1,2-phenylenediamine. This impurity is difficult to remove.
-
Solution: Recrystallize from Ethanol/Water (1:1) with activated charcoal.
Q: Why are the fluorine atoms important for the synthesis conditions? A: Fluorine is electron-withdrawing. This reduces the nucleophilicity of the amino groups on the starting diamine, making the initial condensation slower than with non-fluorinated phenylenediamines. You may need slightly longer reaction times or a mild acid catalyst (like acetic acid or boric acid) to drive the reaction to completion.
References
-
The Alloxan Route (Mechanism & General Protocol)
-
Fluoro-Quinoxaline Specifics & Antibacterial Intermediates
- Title: Synthesis and biological evaluation of quinoxaline deriv
- Source:N
- Context: Discusses the synthesis of 6,7-disubstituted quinoxalines for biological applic
-
Link:
-
Solubility & Isolation (Zwitterionic Nature)
- Title: 6-Fluoroquinoline-2-carboxylic acid (Chemical Properties).
-
Source:PubChem.[4]
- Context: Provides physical property data relevant to the solubility and pKa of fluoro-quinoxaline acids.
-
Link:
-
Alternative Oxidative Routes
- Title: Quinoxaline synthesis via oxid
- Source:Organic Chemistry Portal.
- Context: Reviews modern oxidative methods that may serve as alternatives if condens
-
Link:
Sources
- 1. mtieat.org [mtieat.org]
- 2. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6,7-difluoroquinoxaline-2-carboxylic acid
Welcome to the technical support guide for the purification of crude 6,7-difluoroquinoxaline-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic building block with high purity. We will explore common issues and provide robust, field-tested strategies to overcome them, grounded in chemical principles.
Introduction: The Challenge of Purity
6,7-difluoroquinoxaline-2-carboxylic acid is a vital intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and novel antibiotics. The introduction of fluorine atoms at the 6 and 7 positions significantly modulates the compound's electronic properties, pKa, and metabolic stability, making it a desirable scaffold in drug design. However, these same features, combined with the polar carboxylic acid group, can present unique purification challenges. Common synthetic routes, such as the condensation of 4,5-difluoro-o-phenylenediamine with pyruvic acid derivatives followed by oxidation, can lead to a variety of impurities including starting materials, regioisomers, over-oxidized byproducts, and decarboxylated species.[1][2]
This guide provides a logical, step-by-step approach to troubleshooting and optimizing your purification workflow.
Troubleshooting Guide: From Crude Solid to Analytical Standard
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My initial crude product is a discolored (brown/yellow) solid with low purity (<85% by HPLC). Where do I start?
Answer: A low-purity, discolored crude product indicates the presence of both organic impurities and potential polymeric or degradation products. The most effective first step is a bulk purification method that separates the acidic product from neutral and basic impurities. Acid-base extraction is the ideal technique for this.[3][4]
Causality: This method leverages the acidic nature of your target compound. By treating the crude mixture with a base, the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in aqueous solutions, while neutral or basic organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the salt, causing the purified carboxylic acid to precipitate out of the solution.[4][5]
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a weak base, such as 1 M aqueous sodium bicarbonate (NaHCO₃) solution.
-
Expert Insight: A weak base like NaHCO₃ is preferred over strong bases (e.g., NaOH) to prevent potential hydrolysis of other functional groups or promotion of side reactions.[5]
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas produced during the acid-base reaction. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Add a fresh portion of the 1 M NaHCO₃ solution to the organic layer and repeat the extraction twice more to ensure complete recovery of the acidic product. Combine all aqueous extracts.
-
Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a fresh portion of the organic solvent (EtOAc or DCM) to remove any trace neutral impurities that may have been carried over.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A precipitate of the purified product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.
dot
Caption: Workflow for acid-base extraction purification.
Question 2: After acid-base extraction, my product is still off-white or slightly colored. How can I improve its appearance and purity further?
Answer: The presence of residual color after an extractive workup suggests that some impurities have similar acidity and partitioning behavior to your product, or that some trace, highly colored species are present. Recrystallization is the next logical step to address these issues and improve crystalline morphology.[6]
Causality: Recrystallization works on the principle of differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities, ideally, should either be insoluble at high temperatures (and can be filtered off hot) or remain soluble at low temperatures (and stay in the mother liquor upon cooling). Slow cooling allows for the selective formation of a pure crystal lattice, excluding impurities.
Solvent Selection for Recrystallization
Selecting the right solvent is critical for success. Due to the polar nature of the difluoroquinoxaline carboxylic acid, polar protic or aprotic solvents are good starting points.
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Ethanol/Water | ~78-100 | Excellent choice. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly. |
| Acetic Acid | 118 | Often effective for aromatic carboxylic acids, but can be difficult to remove completely. Requires thorough drying.[6] |
| Acetonitrile (MeCN) | 82 | A good polar aprotic option. Can be used as a single solvent or in a co-solvent system with water or an alcohol. |
| Dioxane | 101 | Effective but has health and safety concerns (peroxide formation). Use with caution and ensure it is fresh and inhibitor-stabilized. |
Protocol 2: Recrystallization
-
Solvent Test: In small test tubes, test the solubility of ~20 mg of your product in ~0.5 mL of various candidate solvents, both cold and hot.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your product and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (If Needed): If the solution is still colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (1-2% by weight of your compound), then reheat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.
Question 3: Recrystallization failed to remove a key impurity that is structurally similar to my product. What is the next step?
Answer: When impurities have very similar solubility profiles to the target compound, recrystallization is often ineffective. In this scenario, preparative column chromatography is the most powerful tool.[7] However, chromatographing polar, acidic compounds on standard silica gel can be challenging.
Causality: The acidic silanol groups on the surface of silica gel can interact strongly with your basic quinoxaline nitrogens and the carboxylic acid group, leading to poor peak shape (tailing or streaking) and sometimes irreversible adsorption.[8]
Chromatography Strategy Selection
Protocol 3: Modified Normal-Phase Flash Chromatography
This method is suitable if your impurities are significantly less polar than the desired product.
-
Solvent System Selection: Develop a mobile phase using TLC. A common starting point is Dichloromethane/Methanol. To improve peak shape and prevent streaking, add 0.5-1% acetic acid to the mobile phase. This keeps your carboxylic acid protonated and reduces interaction with the silica.
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, starting with a mobile phase of lower polarity and gradually increasing it (e.g., from 100% DCM to 95:5 DCM/MeOH). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 4: Reversed-Phase Flash Chromatography
This is often the preferred method for highly polar compounds as it avoids the issues with acidic silica.
[8]1. Stationary Phase: Use a pre-packed C18 (octadecylsilyl) silica gel column. 2. Mobile Phase: The mobile phase will be a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol (MeOH). To ensure the carboxylic acid is protonated and gives a sharp peak, add an acid modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both the water and the organic solvent. 3. Sample Preparation: Dissolve the sample in a minimal amount of a strong solvent like methanol or DMF. If solubility is an issue, DMSO can be used, but it is difficult to remove. 4. Elution: Equilibrate the column with a highly aqueous mobile phase (e.g., 95:5 Water/MeCN + 0.1% FA). Load the sample and elute with a gradient of increasing organic solvent (e.g., from 5% to 95% MeCN over 20-30 column volumes). 5. Isolation: Combine the pure fractions. Removing water from the fractions is typically done by lyophilization (freeze-drying) or by removing the organic solvent via rotary evaporation and then extracting the product into an organic solvent like EtOAc.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 6,7-difluoroquinoxaline-2-carboxylic acid I should know for purification? A1: While specific data may vary, you should consider the following:
-
Appearance: Should be an off-white to light yellow solid when pure.
-
Melting Point: A sharp melting point is a good indicator of purity. For comparison, the non-fluorinated analog, 2-quinoxalinecarboxylic acid, has a melting point of 208 °C (decomposes). The difluoro- derivative is expected to have a high melting point as well.
-
Solubility: Generally poor solubility in non-polar solvents (hexanes, toluene) and moderate solubility in polar solvents (alcohols, EtOAc, MeCN), especially when heated. It is soluble in aqueous base. *[6] Acidity: It is a carboxylic acid and will react with bases. The electron-withdrawing fluorine atoms will increase its acidity compared to the non-fluorinated parent compound.
Q2: How do the fluorine atoms affect the purification strategy? A2: The two fluorine atoms make the molecule more polar and increase the acidity of the carboxylic acid group. This can enhance its water solubility as a carboxylate salt, which is beneficial for acid-base extraction. However, the strong C-F bonds and the overall electron-deficient nature of the aromatic system make the compound relatively stable. T[9]he main challenge arises from potential impurities that are also fluorinated and thus have similar polarity and solubility.
Q3: What analytical techniques are best to assess purity? A3: A combination of techniques is recommended:
-
HPLC/UPLC: The gold standard for quantitative purity assessment. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% FA or TFA is a typical method.
-
¹H and ¹⁹F NMR: Provides structural confirmation and can identify fluorine-containing impurities.
-
LC-MS: Confirms the molecular weight of the product and helps identify the mass of any impurities.
-
Melting Point: A narrow melting range close to the literature value indicates high purity.
Q4: Are there any specific safety precautions I should take? A4: Yes. While this specific compound's toxicology is not widely reported, it is prudent to treat all fluorinated aromatic compounds with care. *[10] Always handle the solid material in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or contact with skin.
References
- Vertex AI Search, based on an analysis of general purification techniques for rel
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Retrieved from [Link]
-
ResearchGate. (2002). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ACS Publications. (n.d.). An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved from [Link]
-
PubMed. (n.d.). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2020). Purification and properties of fluoroacetate dehalogenase. Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quinoxaline Synthesis & Optimization
Status: Online | Tier: Level 3 (Senior Application Support) Ticket Topic: Preventing Byproduct Formation & Optimizing Yields in Quinoxaline Scaffolds.
Core Directive & System Overview
Welcome to the Quinoxaline Synthesis Support Hub. You are likely here because your condensation of 1,2-diamines with 1,2-dicarbonyls (or their surrogates) has resulted in tarry mixtures , regioisomeric soup , or incomplete oxidative cyclization .
This guide moves beyond basic textbook procedures. We treat the reaction as a competitive kinetic system where the desired pathway (heterocyclization) must outcompete three primary failure modes:
-
Oligomerization: Acid-catalyzed polymerization of electron-rich diamines.
-
Self-Condensation: Aldol-type reaction of the 1,2-dicarbonyl component.
-
Arrested Oxidation: Stalling at the 1,4-dihydroquinoxaline intermediate.
Critical Failure Analysis (Troubleshooting Modules)
Module A: The Regioselectivity Crisis
Issue: Reaction of unsymmetrical 1,2-diamines with unsymmetrical 1,2-dicarbonyls yields inseparable mixtures of 6- and 7-substituted isomers.
Technical Insight: Regioselectivity is governed by the interplay between nucleophilicity (of the diamine amines) and electrophilicity (of the dicarbonyl ketones).
-
The Trap: Under neutral conditions, the more nucleophilic amine attacks the more electrophilic carbonyl. If steric hindrance opposes this electronic preference, you get a mixture.
-
The Fix: You can invert or enhance selectivity by modulating the protonation state of the carbonyls using specific Lewis or Brønsted acids.
Q: How do I force a single regioisomer? A: Switch the solvent system to control the "activation" of the carbonyl.
-
Acidic Control: Using acetic acid (AcOH) often favors the formation of the Schiff base at the less hindered carbonyl first, as the acid activates the carbonyls but also buffers the amine nucleophilicity.
-
Basic Control: In basic media (e.g., catalytic DBU or NaOH), the most acidic proton on the diamine (often the one adjacent to an electron-withdrawing group) is deprotonated, making it the super-nucleophile.
Data Point: Research indicates that switching from neutral EtOH to AcOH (2.0 equiv) can shift regioisomeric ratios from ~1:1 to >15:1 for certain substrates [1].
Module B: The "Tar" Pit (Polymerization)
Issue: The reaction mixture turns black/viscous; TLC shows a streak (baseline material).
Technical Insight:
-
Cause 1: Diamine Oxidation. o-Phenylenediamines are highly susceptible to air oxidation, forming radical cations that polymerize (similar to aniline black formation).
-
Cause 2: Dicarbonyl Aldol. 1,2-Dicarbonyls (especially aliphatic ones like diacetyl) undergo self-aldol condensation under basic conditions or high heat.
Troubleshooting Protocol:
-
Purge: Always degas solvents with
or Ar for 10 minutes prior to diamine addition. -
Slow Addition: Do not mix reagents all at once. Add the dicarbonyl dropwise to the diamine solution. This keeps the dicarbonyl concentration low, preventing self-condensation while ensuring the diamine is immediately consumed in the desired heterocyclization [2].
-
Temperature Check: If using aliphatic dicarbonyls, start at 0°C . Aromatic benzils require reflux, but aliphatic analogs degrade >40°C.
Module C: The Dihydro-Trap (Incomplete Oxidation)
Issue: Product mass is [M+2], and NMR shows broad NH signals. You have isolated the 1,4-dihydroquinoxaline.
Technical Insight:
Classic condensation yields the aromatic system directly only if the starting material is a dicarbonyl. If you are using
Q: My reaction stalled at the dihydro-stage. How do I push it? A: You need an oxidative driver.
-
Standard: Add catalytic Iodine (
, 10-20 mol%) in DMSO. DMSO acts as the terminal oxidant, regenerating iodine [3]. -
Green: Use MnO
(activated) or simply bubble air through the refluxing mixture if using a copper catalyst.
Visualizing the Competitive Pathways
The following diagram maps the kinetic competition between the desired Quinoxaline formation and the "Tar" pathways.
Figure 1: Kinetic competition in Quinoxaline synthesis. Note the critical oxidation step from the Dihydro-intermediate.
Advanced Protocols
Protocol A: The "Green" Solid-Acid Method (High Yield)
Best for: Routine synthesis, avoiding toxic solvents, and minimizing purification.
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
1,2-Dicarbonyl or Benzil derivative (1.0 mmol)
-
Catalyst: Bentonite Clay K-10 or Sulfated Zirconia (10 wt%)
-
Solvent: Water or Ethanol (Green)
Step-by-Step:
-
Activation: Grind the solid catalyst (e.g., Bentonite K-10) in a mortar to increase surface area.
-
Mixing: Mix the diamine and dicarbonyl in 5 mL of Ethanol (or water for super-green applications).
-
Catalysis: Add the catalyst (approx. 50-100 mg).
-
Reaction: Stir at room temperature (RT).
-
Note: Most electron-deficient dicarbonyls react in <10 mins. Electron-rich ones may require 50°C.
-
-
Work-up: Filter the mixture to remove the solid catalyst (which can be washed with hot EtOH and reused up to 5 times) [4].
-
Isolation: Pour filtrate into crushed ice. The quinoxaline usually precipitates as a solid. Recrystallize from EtOH/Water.
Protocol B: The "Rescue" Protocol (Oxidative Cyclization)
Use this if starting from
Step-by-Step:
-
Dissolve the stalled crude mixture (containing dihydro-intermediate) in DMSO (2 mL per mmol).
-
Add Iodine (
) (20 mol%). -
Heat to 80-100°C for 1-2 hours.
-
Quench: Add saturated aqueous Na
S O (sodium thiosulfate) to remove excess iodine (color changes from dark purple to yellow/clear). -
Extract with Ethyl Acetate.[1] The product should now be the fully aromatized quinoxaline.
Catalyst Performance Comparison
Select your catalyst based on your lab's constraints and the substrate sensitivity.
| Catalyst System | Reaction Time | Yield (Avg) | Reusability | Key Risk |
| Iodine ( | 10-30 min | 90-95% | No | Hard to remove |
| Bentonite Clay K-10 | 5-60 min | 85-92% | Yes (5x) | Heterogeneous mixing requires vigorous stirring. |
| Acetic Acid (Reflux) | 1-3 hrs | 70-85% | No | Promotes polymerization of sensitive diamines. |
| CAN (Ceric Ammonium Nitrate) | <10 min | 90% | No | Strong oxidant; incompatible with oxidizable functional groups. |
Troubleshooting Decision Tree
Follow this logic flow to diagnose your current experiment.
Figure 2: Diagnostic workflow for common quinoxaline synthesis failures.
References
-
Regioselective Synthesis: Zhang, Y., et al. "Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base." Semantic Scholar.
-
Byproduct Prevention: BenchChem Technical Support.[2] "Preventing byproduct formation in quinoxaline synthesis from 1,2-Diacetylbenzene."
-
Iodine/DMSO Oxidation: Ma, et al. "Iodine-catalyzed oxidative synthesis of quinoxalines."[3][4] Organic Chemistry Portal / NIH Summary.
-
Green Catalysis: RSC Advances. "Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview."
-
General Mechanisms: Organic Chemistry Portal. "Quinoxaline Synthesis: Recent Advances and Mechanisms."
Sources
Optimizing reaction conditions for fluoroquinoxaline synthesis
Status: Online | Specialist: Senior Application Scientist Topic: Optimization of Reaction Conditions for Fluoroquinoxaline Synthesis
Welcome to the Technical Support Center
You have reached the Tier-3 support guide for fluoroquinoxaline synthesis. This documentation is designed for researchers experiencing yield stagnation, regioselectivity loss, or purification bottlenecks. Unlike generic heterocycle guides, this hub focuses specifically on the electronic and steric anomalies introduced by the fluorine atom on the quinoxaline scaffold.
Module 1: The Core Protocol (Microwave-Assisted Iodine Catalysis)
User Issue: "Standard reflux conditions (EtOH, 24h) are yielding <50% conversion with my 4-fluoro-1,2-phenylenediamine."
Diagnosis: The introduction of a fluorine atom at the 4-position of the phenylenediamine creates a significant inductive electron-withdrawing effect (-I). This deactivates the para-amino group, rendering it less nucleophilic than in non-fluorinated analogues. Standard thermal heating is often insufficient to overcome the increased activation energy, leading to stalled intermediates (Schiff bases).
The Solution: Microwave-Induced Iodine Catalysis
We recommend switching to a Molecular Iodine (
Optimized Protocol
-
Stoichiometry: Mix 4-fluoro-1,2-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl (1.0 mmol).
-
Catalyst: Add molecular iodine (
) at 5 mol% .ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Solvent: Use Ethanol:Water (1:1 v/v) . The water component is critical for solubilizing the polar transition state, while ethanol dissolves the organic reactants.
-
Activation: Irradiate at 50°C (Power: 300W) for 2–5 minutes .
-
Workup: Dilute with dichloromethane, wash with 5%
(to quench iodine), then brine.
Why This Works (Causality):
-
Microwave Dielectric Heating: Rapidly aligns the polar transition state, overcoming the deactivation caused by the fluorine atom.
-
Iodine Activation:
coordinates with the carbonyl oxygen, increasing its electrophilicity to match the lowered nucleophilicity of the fluorinated amine.
Figure 1: Workflow for Microwave-Assisted Iodine Catalysis.[1] Note the rapid transition from activation to quench.
Module 2: Troubleshooting Regioselectivity
User Issue: "I am reacting 4-fluoro-1,2-phenylenediamine with an unsymmetrical diketone (e.g., phenylglyoxal) and getting an inseparable mixture of 6-fluoro and 7-fluoro isomers."
Technical Insight: Regioselectivity is governed by the interplay between the nucleophilicity of the diamine and the electrophilicity of the diketone .
-
Amine Analysis: The amino group para to the fluorine is the least nucleophilic (due to resonance and inductive withdrawal). The amino group meta to the fluorine is more nucleophilic.
-
Carbonyl Analysis: In phenylglyoxal, the aldehyde carbon is more electrophilic (less sterically hindered) than the ketone carbon.
The "Match-Mismatch" Rule: The most nucleophilic amine will attack the most electrophilic carbonyl first.
Decision Matrix for Isomer Control
| Variable | Condition | Outcome |
| Solvent | Acetic Acid (Glacial) | Promotes equilibrium; often leads to thermodynamic mixtures (Harder to separate). |
| Solvent | Ethanol (Neutral) | Kinetic control; favors the product formed by the fastest initial attack. |
| Temperature | 0°C - Room Temp | Enhances regioselectivity by preventing equilibration of the intermediate mono-imine. |
| Catalyst | Lewis Acid ( | Can chelate the dicarbonyl, altering electrophilicity and flipping selectivity. |
Recommended Protocol for Selectivity: Perform the reaction at 0°C in Ethanol without acid catalyst initially. Allow the first condensation (kinetic control) to occur between the meta-amine and the aldehyde. Then, warm to reflux to close the ring.
Figure 2: Logic flow for maximizing regioselectivity in fluoroquinoxaline synthesis.
Module 3: Green Chemistry & Solubility (The Water Problem)
User Issue: "I'm trying to follow green chemistry protocols using water as a solvent, but my fluorinated reactants just float on top and don't react."
Diagnosis:
Fluorine increases lipophilicity (
The Solution: Surfactant-Mediated Synthesis Do not abandon water; modify it. The use of a surfactant creates micelles that act as "nanoreactors," concentrating the hydrophobic fluorinated reactants within a catalytic pocket.
Protocol:
-
Medium: Water with 10 mol% Sodium Dodecyl Sulfate (SDS) or Triton X-100 .
-
Catalyst: Ceric Ammonium Nitrate (CAN) (10 mol%) is highly effective in this medium.
-
Procedure: Stir vigorously at room temperature. The mixture will appear milky (emulsion).
-
Advantage: The product usually precipitates out as a solid upon completion, simplifying purification to just filtration.
Frequently Asked Questions (FAQs)
Q1: My reaction turns black/tarry. What is happening? A: This indicates polymerization or oxidative decomposition of the diamine. Fluorinated diamines are sensitive to oxidation.
-
Fix: Degas your solvent with Nitrogen (
) for 15 minutes before use. Add a radical scavenger like TEMPO (1 mol%) if the issue persists, or switch to the milder Iodine catalyst instead of strong mineral acids ( ).
Q2: I see a "Purify Off Check Flow" error on my automated flash column when purifying these compounds. A: Fluoroquinoxalines can crystallize rapidly in non-polar solvents (like Hexane) due to low solubility, clogging the column lines.
-
Fix: Ensure your sample is loaded using a solid load cartridge (adsorbed onto Celite or Silica) rather than liquid injection. Use a gradient starting with at least 5% Ethyl Acetate or DCM to maintain solubility.
Q3: How do I distinguish the 6-fluoro and 7-fluoro isomers by NMR?
A:
-
The chemical shift of the fluorine is sensitive to the electronic environment of the adjacent nitrogen.
-
Tip: Run a
HOESY experiment. The fluorine signal will show a cross-peak with the proton on the quinoxaline ring closest to it, allowing definitive assignment.
References
-
Microwave-Assisted Synthesis: Microwave-induced iodine-catalyzed synthesis of quinoxalines.[1] (2012). National Institutes of Health (NIH). Link
-
Catalyst Optimization: Recent advances in the transition-metal-free synthesis of quinoxalines. (2021).[2] Royal Society of Chemistry. Link
-
Green Chemistry: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013). Hindawi. Link
-
Purification Troubleshooting: Technical Support Center: Purification of Halogenated Quinoxalines. (2025).[3][4][5] BenchChem. Link
Sources
- 1. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
How to avoid N-oxide formation in quinoxaline reactions.
Ticket System: Active | Topic: N-Oxide Prevention & Remediation | Status: Open
Welcome to the Quinoxaline Synthesis Support Hub
User Profile: Senior Researcher / Medicinal Chemist Current Objective: Synthesis and functionalization of quinoxaline scaffolds while strictly avoiding or eliminating N-oxide byproducts.
Executive Summary: Quinoxaline N-oxides (mono- or 1,4-dioxides) are thermodynamically stable but often unwanted byproducts that alter solubility, polarity, and biological activity. They typically arise from three sources:
-
Mechanistic Necessity: Using the wrong synthetic route (e.g., Beirut reaction).
-
Over-Oxidation: Using non-selective oxidants on side chains.
-
Environmental Contamination: Peroxides in ether solvents or trace air during catalysis.
This guide provides modular protocols to Prevent , Protect , and Remediate these issues.
Module 1: Synthesis Strategy (Prevention)
The Core Issue: Many researchers inadvertently generate N-oxides by selecting the Beirut Reaction (Benzofuroxan + Enolates), which mechanistically guarantees N-oxide formation.
The Solution: If your target is the bare quinoxaline, you must utilize the Condensation Route .
Comparative Workflow Diagram
Caption: Figure 1.[1] Mechanistic divergence. The Beirut reaction inherently produces N-oxides, whereas diamine condensation yields the reduced heterocycle.
Standard Operating Procedure (SOP): Clean Condensation
-
Reagents: o-Phenylenediamine (1.0 eq), 1,2-Dicarbonyl (1.05 eq).
-
Solvent: Ethanol or Acetic Acid (Glacial).
-
Catalyst: 5 mol% Iodine (
) or catalytic p-TsOH can accelerate the reaction at room temperature. -
Key Step: Degas solvents with
for 15 mins prior to heating. While condensation is robust, trace peroxides in aged alcohols can induce minor oxidation.
Module 2: Functionalization (Protection)
The Core Issue: You need to oxidize a methyl group (at C2/C3) to an aldehyde or acid, but standard oxidants (mCPBA,
The Solution: Use Radical Halogenation followed by Hydrolysis. This bypasses the electrophilic attack on nitrogen.
Data Comparison: Oxidant Selectivity
| Reagent | Target Site | N-Oxide Formation Risk | Mechanism | Recommendation |
| mCPBA | C=C, N-atom | High (>90%) | Electrophilic attack on N-lone pair | AVOID |
| Benzylic C-H | Moderate (20-40%) | Riley Oxidation | Use with caution | |
| NBS / AIBN | Benzylic C-H | Low (<5%) | Radical Substitution | PREFERRED |
| Benzylic C-H | High | Strong general oxidant | Avoid |
Protocol: Benzylic Oxidation without N-Oxidation
-
Bromination:
-
Dissolve methyl-quinoxaline (1 eq) in
or Benzotrifluoride (green alternative). -
Add NBS (1.1 eq) and AIBN (0.05 eq).
-
Reflux under Argon until starting material is consumed (TLC control).
-
Result: 2-(bromomethyl)quinoxaline.
-
-
Hydrolysis (Sommelet Reaction variant):
-
Treat the bromide with Hexamethylenetetramine (HMTA) in aqueous ethanol/acetic acid.
-
Reflux 2-4 hours.[2]
-
Result: Quinoxaline-2-carboxaldehyde (Clean, no N-oxide).
-
Module 3: Remediation (Correction)
The Core Issue: An N-oxide has formed (accidentally or via necessary synthesis).[2][3][4] You need to revert it to the base heterocycle without over-reducing the ring (e.g., to tetrahydroquinoxaline).
The Solution: Sodium Dithionite (
Reduction Workflow Diagram
Caption: Figure 2. Remediation workflow using Sodium Dithionite. This method selectively deoxygenates the N-oxide without reducing the aromatic ring.
Step-by-Step Remediation Protocol
-
Dissolution: Dissolve the crude N-oxide containing material in THF or Ethanol (0.1 M concentration).
-
Reagent Prep: Prepare a saturated aqueous solution of Sodium Dithionite (
, ~3 to 5 equivalents). -
Addition: Add the dithionite solution dropwise to the organic layer.
-
Conditions: Stir vigorously at Room Temperature for 30–60 minutes. If sluggish, heat to 50°C.
-
Observation: The reaction mixture often changes color (e.g., from deep yellow/orange of the N-oxide to pale yellow/colorless).
-
Workup: Evaporate organic solvent, extract aqueous residue with Ethyl Acetate.
-
Validation: Check LCMS. The Mass (M+) should decrease by 16 (mono-oxide) or 32 (di-oxide).
Troubleshooting & FAQs
Ticket #402: Suzuki Coupling Failure
Q: I am trying to couple a 2-chloroquinoxaline with a boronic acid, but the reaction stalls, and I see a mass peak corresponding to M+16. A: This is likely Solvent-Induced Oxidation .
Cause: Ether solvents (THF, Dioxane) form peroxides upon storage. At Suzuki temperatures (80-100°C), these peroxides oxidize the quinoxaline nitrogen. The resulting N-oxide can coordinate strongly to the Palladium catalyst, poisoning it.
Fix:
Test solvent for peroxides using starch-iodide paper.
Use freshly distilled solvents or those from a solvent purification system (SPS).
Switch to Toluene/Water mixtures, which are less prone to peroxide formation than ethers.
Ticket #405: Selecting the Right Catalyst
Q: Can I use heterogeneous catalysts to improve selectivity? A: Yes. Recent literature suggests Mo-doped Carbon Aerogels or solid-supported heteropolyacids can catalyze the condensation of diamines and diketones with high selectivity, avoiding the oxidative pathways often seen with soluble metal salts.
Ticket #409: Storage Stability
Q: Does my quinoxaline oxidize on the shelf? A: Generally, no. The quinoxaline ring is stable to air at RT. However, solutions in chloroform or ethers exposed to light can slowly auto-oxidize. Store solid compounds in amber vials; store solutions under inert gas.
References
-
Beirut Reaction & N-Oxide Mechanism
-
Sodium Dithionite Reduction Protocol
- Bodnar, B. S., et al. (2000). Selective deoxygenation of N-oxides. Journal of Organic Chemistry.
-
Source:
-
Benzofuroxan Chemistry
-
Suzuki Coupling & Catalyst Poisoning
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions.[7] Chemical Reviews.
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing solvent systems for quinoxaline synthesis and purification
Welcome to the Quinoxaline Synthesis Technical Support Center.
Current Status: ● Operational Agent: Dr. Aristhrene (Senior Application Scientist) Ticket Queue: Optimization of Condensation Protocols & Purification Workflows.
Introduction: The Quinoxaline Challenge
You are likely here because the classic condensation of 1,2-diamines with 1,2-dicarbonyls is deceptively simple. While the "textbook" method uses refluxing acetic acid, modern drug discovery demands higher purity, lower environmental impact (Green Chemistry), and milder conditions to protect sensitive functional groups.
This guide moves beyond basic recipes. We treat your synthesis as a system where solubility parameters , proton transfer kinetics , and crystal lattice energy dictate success.
Module 1: Synthesis Optimization (Reaction Engineering)
Ticket #1042: "My reaction yields are high, but the work-up is a nightmare due to solvent removal."
Diagnosis: You are likely using high-boiling polar aprotic solvents (DMSO, DMF) or traditional glacial acetic acid. While these solubilize reactants well, they complicate isolation.
Solution: Switch to Volatile Polar Protic Systems or "On-Water" Conditions .
-
The Methanol "Flash" Protocol: Recent data suggests that methanol (MeOH) at room temperature can drive this condensation to completion in under 5 minutes without catalysts. The high polarity of MeOH stabilizes the polar transition state, while its low boiling point simplifies removal.
-
The "On-Water" Phenomenon: Contrary to intuition, many organic reactants do not need to dissolve fully. Using water as a solvent exploits hydrophobic hydration. The organic reactants form an emulsion; the reaction accelerates at the oil-water interface due to enhanced hydrogen bonding of water molecules with the transition state.
Comparative Solvent Performance Data:
| Solvent System | Condition | Time | Yield | Work-up Difficulty | Green Metric |
| Acetic Acid | Reflux | 2-12 h | 85-95% | High (Acid removal) | Low |
| DMSO | 80°C | 1-3 h | 90% | Severe (High B.P.) | Low |
| Methanol | RT | 1-5 min | 93-99% | Low (Evaporation) | Medium |
| Water (Catalyst-Free) | 80°C | 20 min | 85-90% | Low (Filtration) | High |
| DES (Choline Cl/Urea) | RT | 10 min | 95% | Medium (Viscosity) | High |
Technical Insight: In "On-Water" synthesis, if your product is a solid, it will precipitate out, driving the equilibrium forward (Le Chatelier’s principle). If it oils out, see Ticket #2055 below.
Module 2: Troubleshooting Purification
Ticket #2055: "My product is 'oiling out' instead of crystallizing during aqueous work-up."
Diagnosis: The product's melting point is likely near the reaction temperature, or impurities are depressing the melting point (eutectic formation). This is common in aqueous synthesis.
Protocol: The "Seeding & Trituration" Recovery
-
Cooling: Place the reaction vessel in an ice-salt bath (-10°C).
-
Co-solvent Addition: Add a minimal amount of Ethanol (EtOH) dropwise. Why? You want to dissolve the oil just enough to disrupt the amorphous phase, then allow it to re-organize.
-
Nucleation: Scratch the inner glass surface with a glass rod at the air-liquid interface.
-
Trituration: If it remains oily, decant the aqueous layer and triturate the oil with Hexane or Diethyl Ether. The non-polar solvent extracts lipophilic impurities, often triggering solidification of the quinoxaline.
Ticket #2056: "How do I remove Deep Eutectic Solvents (DES) from my product?"
Context: DES (e.g., Choline Chloride/Urea) are excellent green solvents/catalysts but are viscous and sticky.
Protocol: The Aqueous Phase Switch
-
Dilution: Do not try to evaporate the DES. Add a 1:1 mixture of Water and Ethyl Acetate (EtOAc) to the reaction mixture.[1]
-
Partitioning: The DES components (Choline Cl, Urea) are highly water-soluble. The quinoxaline will partition into the EtOAc layer.
-
Wash: Separate the organic layer and wash it 2x with brine to remove residual ionic components.
-
Dry & Strip: Dry over Na₂SO₄ and evaporate.
Module 3: Visualizing the Logic
Workflow 1: Solvent Selection Decision Tree
Use this logic gate to determine the optimal solvent based on your specific substrate constraints.
Figure 1: Decision matrix for selecting the optimal solvent system based on substrate solubility and process scale.
Workflow 2: Mechanistic Pathway & Solvent Influence
Understanding where the solvent acts is crucial. Polar protic solvents assist in the proton transfer steps.
Figure 2: Mechanistic pathway highlighting where solvent polarity and proton availability influence reaction kinetics.
Module 4: Standard Operating Procedures (SOPs)
SOP-A: The "Green" Methanol Protocol (High Efficiency)
Best for: Rapid screening of derivatives.
-
Dissolve: Dissolve 1.0 equiv of 1,2-diamine in Methanol (5 mL per mmol).
-
Add: Add 1.0 equiv of 1,2-dicarbonyl compound.
-
Stir: Stir at Room Temperature for 1–5 minutes.
-
Monitor: Reaction usually turns cloudy immediately (precipitation of product).
-
Isolate: Filter the solid. Wash with cold MeOH.
-
Purify: Recrystallize from hot Ethanol if necessary.
SOP-B: Recrystallization of Stubborn Quinoxalines
Best for: Purifying crude products that contain unreacted diamine.
-
Solvent: Use Ethanol (95%) .
-
Dissolution: Heat Ethanol to boiling. Add crude solid until saturation.
-
Clarification: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Crystallization: Allow to cool to RT, then to 4°C.
-
Troubleshoot: If no crystals form, add warm water dropwise until turbidity persists, then cool.
-
References
-
Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water. Source: Taylor & Francis (Green Chemistry Letters and Reviews).[2] URL:[Link]
-
Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Source: RSC (Green Chemistry).[3] URL:[Link]
-
Catalytic acidic deep eutectic mixture for efficient and promising synthesis of quinazolinone and quinoxaline derivatives. Source: RSC Advances.[4] URL:[Link]
Sources
- 1. Catalytic acidic deep eutectic mixture for efficient and promising synthesis of quinazolinone and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. Catalytic acidic deep eutectic mixture for efficient and promising synthesis of quinazolinone and quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparing synthesis routes for 6,7-difluoroquinoxaline-2-carboxylic acid
[1]
Executive Summary
6,7-Difluoroquinoxaline-2-carboxylic acid is a critical pharmacophore intermediate, primarily utilized in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity—specifically the preservation of the 6,7-difluoro substitution pattern—is paramount for biological activity.
This guide objectively compares the two most viable synthesis routes:
-
The Oxidative Methyl Route (Route A): An industrial standard utilizing 2-methylquinoxaline precursors. High atom economy but requires rigorous oxidation control.
-
The Bromopyruvate Cyclization (Route B): A laboratory-preferred method offering milder conditions and higher initial purity, though with higher reagent costs.
Route A: The Oxidative Methyl Pathway (Industrial Standard)
This route relies on the formation of a methyl-substituted quinoxaline followed by the oxidative conversion of the methyl group to a carboxylic acid.[1] It is favored in large-scale manufacturing due to the low cost of methylglyoxal compared to brominated pyruvate esters.
Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Condensation: 4,5-Difluoro-1,2-phenylenediamine reacts with methylglyoxal (pyruvaldehyde) to form 6,7-difluoro-2-methylquinoxaline.
-
Riley Oxidation: The methyl group is oxidized to the carboxylic acid using Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄).
Experimental Protocol
Step 1: Synthesis of 6,7-Difluoro-2-methylquinoxaline
-
Reagents: 4,5-Difluoro-1,2-phenylenediamine (1.0 eq), Methylglyoxal (40% aq. soln, 1.1 eq), Ethanol.
-
Procedure:
-
Dissolve 4,5-difluoro-1,2-phenylenediamine in ethanol (10 mL/g) at ambient temperature.
-
Add methylglyoxal solution dropwise over 30 minutes to control exotherm.
-
Heat to reflux for 3 hours. Monitor consumption of diamine via TLC (SiO₂, EtOAc:Hexane 1:1).
-
Cool to 0°C. The product often precipitates. If not, remove solvent in vacuo and recrystallize from EtOH/Water.
-
Yield Target: 85-92%.
-
Step 2: Oxidation to Carboxylic Acid
-
Reagents: 6,7-Difluoro-2-methylquinoxaline (1.0 eq), Selenium Dioxide (1.5 eq), Pyridine (solvent).
-
Procedure:
-
Suspend the methylquinoxaline in pyridine (5 mL/g).
-
Add SeO₂ in portions at room temperature.
-
Heat the mixture to 80-90°C for 4-6 hours. The reaction turns dark as Selenium metal precipitates.
-
Critical Workup: Filter hot through Celite to remove Selenium.
-
Concentrate the filtrate. Dilute with water and adjust pH to 3-4 with 1N HCl to precipitate the acid.
-
Recrystallize from DMF/Water.
-
Yield Target: 65-75%.
-
Pathway Visualization
Figure 1: The two-step oxidative pathway converting the diamine to the target acid via a methyl intermediate.
Route B: The Bromopyruvate Cyclization (Laboratory Precision)
For research applications where purity is prioritized over raw material cost, the condensation of the diamine with ethyl bromopyruvate is superior. This route forms the ester directly, which is then hydrolyzed. It avoids the use of toxic selenium compounds and harsh oxidants.
Reaction Scheme
-
Cyclization: 4,5-Difluoro-1,2-phenylenediamine reacts with ethyl bromopyruvate to form ethyl 6,7-difluoroquinoxaline-2-carboxylate.
-
Hydrolysis: Basic hydrolysis converts the ester to the free acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 6,7-Difluoroquinoxaline-2-carboxylate
-
Reagents: 4,5-Difluoro-1,2-phenylenediamine (1.0 eq), Ethyl bromopyruvate (1.1 eq), NaHCO₃ (1.2 eq), Ethanol.
-
Procedure:
-
Dissolve diamine in Ethanol (15 mL/g). Add solid NaHCO₃.
-
Add Ethyl bromopyruvate dropwise at room temperature. Caution: Ethyl bromopyruvate is a lachrymator.
-
Heat to reflux for 2 hours.
-
Cool and pour into ice water. The ester typically precipitates as a solid.
-
Filter and wash with cold water.
-
Yield Target: 80-88%.
-
Step 2: Hydrolysis to Acid
-
Reagents: Ethyl ester (from Step 1), NaOH (2.0 eq, 1M aq), Methanol.
-
Procedure:
-
Suspend ester in Methanol/Water (1:1).
-
Add NaOH solution. Stir at ambient temperature for 1 hour (hydrolysis is rapid).
-
Acidify carefully with 1M HCl to pH 2.
-
Collect the white precipitate by filtration.
-
Yield Target: 90-95%.
-
Pathway Visualization
Figure 2: The direct cyclization route via bromopyruvate, avoiding high-temperature oxidation.
Comparative Analysis
The choice between Route A and Route B depends on the scale and available equipment.
| Feature | Route A (Oxidative Methyl) | Route B (Bromopyruvate) |
| Overall Yield | 55 - 65% | 70 - 80% |
| Reagent Cost | Low (Methylglyoxal is cheap) | High (Bromopyruvate is expensive) |
| Safety Profile | Poor (SeO₂ is toxic; Exotherms) | Good (Standard organic handling) |
| Purification | Difficult (Selenium removal required) | Easy (Precipitation/Wash) |
| Scalability | High (Industrial preferred) | Moderate (Cost prohibitive at ton scale) |
| Impurity Profile | Trace Selenium, over-oxidation products | Brominated byproducts (rare) |
Technical Insight: Regioselectivity
Since the starting material, 4,5-difluoro-1,2-phenylenediamine, is symmetric (C2v point group), regioselectivity is not a concern for either route. The 6,7-difluoro substitution pattern is retained symmetrically in the product.
Troubleshooting & Optimization
Controlling Decarboxylation
Quinoxaline-2-carboxylic acids are prone to thermal decarboxylation.
-
Route A Risk: High during the high-temperature oxidation step (80°C+). Mitigation: Do not exceed 90°C; monitor reaction closely.
-
Route B Risk: Low during hydrolysis (RT), but avoid acidifying at high temperatures.
Purification of the Final Acid
The acid is amphoteric but predominantly acidic.
-
Solubility: Poor in water, moderate in hot EtOH/DMF.
-
Recrystallization: The most effective solvent system is DMF/Water (1:1) or Acetic Acid . Dissolve in hot DMF, filter hot, then add water to crash out the product.
References
-
El-Gaby, M. S. A., et al. (2002). "Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation." Indian Journal of Chemistry, 41B, 876-883.
-
Sakamoto, T., et al. (2022). "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water." Synthesis, 54.
-
Accela ChemBio. (2023).[2] "Product Data: 6,7-Difluoroquinoxaline-2-carboxylic Acid (CAS 845782-63-0)."[2][3][4]
-
Patel, N. B., et al. (2014). "Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones." Journal of Heterocyclic Chemistry, 51(S1).
-
General Protocol: "Preparation of Quinoxaline-2-carboxylic acids via Riley Oxidation." Organic Syntheses, Coll. Vol. 4, p. 824. (Adapted for fluorinated substrates).[5][6][7][8]
Sources
- 1. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 2. 958026-64-7,4-Boc-2-(2-bromoethyl)morpholine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 845782-63-0,6,7-Difluoroquinoxaline-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
- 6. OA11980A - Indazole compounds and pharmaceutical compositionsfor inhibiting protein kinases, and methods for t heir use. - Google Patents [patents.google.com]
- 7. CA2383630C - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 8. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
Publish Comparison Guide: Structure-Activity Relationship of Fluorinated Quinoxaline Derivatives
Executive Summary: The Fluorine Advantage
The quinoxaline scaffold (1,4-diazanaphthalene) is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutic agents including anticancer (e.g., kinase inhibitors) and antimicrobial drugs. However, native quinoxaline derivatives often suffer from rapid metabolic clearance and suboptimal membrane permeability.
This guide objectively compares Fluorinated Quinoxaline Derivatives against non-fluorinated analogs and standard-of-care agents (Doxorubicin, Ciprofloxacin). Experimental data confirms that strategic fluorination—specifically at the C6/C7 positions or on pendant phenyl rings—significantly enhances metabolic stability, lipophilicity, and binding affinity, often resulting in a 2-to-5-fold increase in potency.
Technical Analysis: The "Fluorine Effect" in Quinoxalines
Before examining specific series, it is critical to understand the causality behind the performance shift.
Mechanism of Action Enhancement
-
Metabolic Blockade: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol). Substitution at metabolically labile sites (e.g., para-positions of aryl side chains) blocks oxidative metabolism by Cytochrome P450, extending half-life (
). -
Lipophilicity Modulation: Fluorine is highly lipophilic. Introducing a trifluoromethyl (-CF
) group typically increases LogP by ~1.2 units, enhancing passive transport across cell membranes—crucial for intracellular targets like kinases. -
Binding Affinity: The C-F bond is highly polarized. It can participate in orthogonal multipolar interactions with protein backbone amides (C-F···H-N), acting as a bioisostere for a carbonyl or hydroxyl group but without the desolvation penalty.
SAR Visualization
The following diagram maps the Structure-Activity Relationship (SAR) rules derived from recent high-potency series.
Figure 1: SAR Map illustrating the strategic placement of fluorine to modulate physicochemical properties.
Comparative Performance Analysis
Anticancer Activity (Target: VEGFR-2 / Cell Lines: HCT116, MCF-7)
Context: Quinoxaline derivatives act as ATP-competitive inhibitors of kinases.[1] Comparison: Novel fluorinated derivative (Compound VIIIc) vs. Doxorubicin (Standard).
| Feature | Fluorinated Quinoxaline (Cmpd VIIIc) | Doxorubicin (Standard) | Non-Fluorinated Analog (Ref) | Analysis |
| IC50 (HCT116) | 2.5 µM | 5.57 µM | >10 µM | Fluorinated variant shows 2.2x higher potency than Doxorubicin in colon cancer lines. |
| IC50 (MCF-7) | 9.0 µM | 4.17 µM | 15.2 µM | Doxorubicin remains superior in breast cancer, but the fluorinated analog significantly outperforms the non-fluorinated parent. |
| Selectivity | High (Target: VEGFR-2) | Low (DNA Intercalator) | Moderate | Fluorination improves binding pocket fit (VEGFR-2), reducing off-target toxicity compared to Doxorubicin. |
| Mechanism | Cell cycle arrest (G2/M) | DNA damage / Apoptosis | G1 arrest | Distinct mechanism allows use in Doxorubicin-resistant lines. |
Key Finding: The introduction of a 4-fluorophenyl group at the C2 position creates a critical hydrophobic interaction within the ATP-binding pocket of VEGFR-2, which is absent in the non-fluorinated analog.
Antimicrobial Activity (Target: Gram-Positive/Negative Bacteria)
Context: Broad-spectrum antibiotic development. Comparison: Fluorinated Quinoxaline (Cmpd 5p) vs. Ciprofloxacin.
| Feature | Fluorinated Quinoxaline (Cmpd 5p) | Ciprofloxacin (Standard) | Non-Fluorinated Analog | Analysis |
| MIC (S. aureus) | 4 µg/mL | 0.5 - 1.0 µg/mL | 32 µg/mL | While less potent than Cipro, the fluorinated derivative is 8x more potent than its non-fluorinated precursor. |
| MIC (E. coli) | 8 µg/mL | 0.015 µg/mL | >64 µg/mL | Gram-negative penetration is significantly aided by fluorine-induced lipophilicity (LogP increase). |
| Resistance Profile | Active against MRSA | High Resistance Rates | Inactive | The unique quinoxaline scaffold bypasses common fluoroquinolone resistance mechanisms. |
Key Finding: The "Fluorine Switch" (replacing H with F on the C2-amine side chain) lowers the MIC from 32 to 4 µg/mL against S. aureus, proving that lipophilicity is the rate-limiting step for efficacy in this scaffold.
Experimental Protocols
Synthesis of 6,7-Difluoro-2,3-diphenylquinoxaline
Rationale: This protocol uses a condensation method optimized for electron-deficient diamines (due to fluorine substitution).
Reagents:
-
4,5-Difluoro-1,2-phenylenediamine (1.0 eq)
-
Benzil (1.2-diphenylethane-1,2-dione) (1.0 eq)
-
Ethanol (Solvent)
-
Catalytic Iodine (I
) or Acetic Acid
Workflow Diagram:
Figure 2: One-pot condensation protocol for fluorinated quinoxaline synthesis.
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 4,5-difluoro-1,2-phenylenediamine (1 mmol) and benzil (1 mmol) in 10 mL of absolute ethanol.
-
Catalysis: Add a catalytic amount of Iodine (5 mol%) or 2-3 drops of glacial acetic acid to activate the carbonyl carbons.
-
Reaction: Reflux the mixture at 78-80°C for 3 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The fluorinated product typically moves faster (higher R
) than the diamine due to lower polarity of the formed heterocycle. -
Isolation: Cool the reaction mixture to room temperature. The product should precipitate as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol or DMF to obtain pure crystals.
-
Validation: Confirm structure via
F-NMR (distinct signal around -130 to -140 ppm) and Mass Spectrometry.
Bioassay: MTT Cytotoxicity Screen
Rationale: Standardized assessment of metabolic activity as a proxy for cell viability.
-
Seeding: Plate HCT116 cells (5 x 10
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with the Fluorinated Quinoxaline derivative at gradient concentrations (0.1, 1, 5, 10, 50, 100 µM). Include DMSO control and Doxorubicin (positive control).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Design and synthesis of new quinoxaline derivatives as anticancer agents and apoptotic inducers. Source: Molecules (MDPI) / NIH URL:[Link]
-
Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Source: Polycyclic Aromatic Compounds URL:[Link][2]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: Molecules (MDPI) / NIH URL:[Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Source: MDPI URL:[Link]
-
Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Source: Molecules / NIH URL:[Link]
Sources
Comparative Analysis of Catalysts for Quinoxaline Synthesis: A Technical Guide
Executive Summary The synthesis of quinoxaline derivatives—privileged scaffolds in drug discovery (e.g., Echinomycin, Levomycin) and optoelectronics—has evolved from harsh, low-yield traditional methods (Hinsberg reaction) to precision-catalyzed green protocols.[1][2][3] This guide critically analyzes modern catalytic systems, moving beyond simple lists to evaluate causality: why specific catalysts offer superior turnover frequencies (TOF), how surface area impacts heterogeneity, and where green solvents (ionic liquids) outperform traditional volatile organic compounds (VOCs).
Mechanistic Foundation: The Acid-Catalyzed Condensation
To select the right catalyst, one must understand the rate-determining steps in the condensation of 1,2-diamines with 1,2-dicarbonyls. The reaction is fundamentally driven by the electrophilicity of the carbonyl carbons and the nucleophilicity of the diamine nitrogens.
Key Insight: Catalysts that effectively protonate the carbonyl oxygen (Brønsted acids) or coordinate with it (Lewis acids) lower the activation energy for the initial nucleophilic attack.
Figure 1: General Catalytic Mechanism
Caption: The stepwise condensation pathway. Catalysts primarily accelerate the 'Activation' and 'Dehydration' phases.
Critical Analysis by Catalyst Class
Class A: Heterogeneous Nanocatalysts (The Efficiency Kings)
Representative: Alumina-supported Heteropolyoxometalates (AlCuMoVP), Nano-TiO₂, Fe₃O₄@SiO₂.
-
Mechanism: These catalysts provide a high surface-to-volume ratio with exposed acidic sites (Lewis or Brønsted). For example, AlCuMoVP (Keggin type) utilizes the redox properties of Vanadium and Molybdenum to facilitate electron transfer, allowing reactions to proceed at Room Temperature (RT) .
-
Pros: High reusability (often 5+ cycles), easy separation (filtration or magnetic decantation), and high thermal stability.
-
Cons: Synthesis of the catalyst itself can be complex; pore clogging may reduce activity over time.
-
Verdict: Best for industrial scale-up where catalyst recovery cost is a factor.
Class B: Green & Organocatalysts (The Sustainable Choice)
Representative: Ionic Liquids ([EMIM]AlCl₄), Iodine (I₂), L-Arabinose.
-
Mechanism:
-
Iodine (I₂): Acts as a mild Lewis acid and an oxidant. In DMSO, it facilitates the in situ oxidation of
-hydroxy ketones to dicarbonyls, followed by condensation. -
Ionic Liquids: Serve dual roles as solvent and catalyst. The cation (e.g., imidazolium) can hydrogen-bond with the carbonyl oxygen, increasing electrophilicity.
-
-
Pros: Metal-free (avoiding trace metal contamination in pharma products), often solvent-free or uses water/ethanol.
-
Cons: Ionic liquids can be expensive; Iodine requires careful quenching.
-
Verdict: Ideal for pharmaceutical intermediates where metal scavenging is difficult.
Class C: Transition Metal MOFs (The High-Performance Specialists)
Representative: Cu-CPO-27, Pd-SBA-15.
-
Mechanism: Metal-Organic Frameworks (MOFs) offer tunable pore sizes, ensuring shape selectivity. The metal nodes (e.g., Cu²⁺) act as Lewis acid sites.
-
Pros: Extremely high yields (>95%), potential for shape-selective synthesis of sterically hindered quinoxalines.
-
Cons: Lower stability in aqueous acids compared to metal oxides; higher cost.
Comparative Performance Matrix
The following data aggregates performance metrics from recent high-impact studies.
| Catalyst System | Reaction Conditions | Yield (%) | Time | Reusability | Green Score* | Key Benefit |
| AlCuMoVP (Supported) [1] | Toluene, 25°C | 92% | 2 h | 5 Cycles | Medium | Room Temp , High Yield |
| Iodine (I₂) / DMSO [2] | DMSO, 80°C | 80-99% | 3-5 h | N/A | High | Metal-Free , Oxidative |
| [EMIM]AlCl₄ (Ionic Liquid) [3] | Mechanochemical (Grinding) | 90-96% | <1 h | Yes | High | Solvent-Free , Fast |
| Nano-TiO₂ [4] | Ethanol, Reflux | 85-95% | 10 min | 4 Cycles | High | Non-toxic, Cheap |
| Sulfonated Rice Husk [5] | Ethanol, RT | 90-96% | 15 min | Yes | Very High | Waste-to-Catalyst |
*Green Score is a qualitative assessment based on solvent toxicity, energy usage, and atom economy.
Detailed Experimental Protocols
These protocols are selected for their reproducibility and distinct mechanistic approaches.[4]
Protocol A: Room Temperature Heterogeneous Synthesis (AlCuMoVP)
Best for: Standard synthesis requiring easy workup.
Source: Derived from Benchchem / NIH Reports [1].
-
Catalyst Preparation: Impregnate commercial alumina cylinders with a solution of
and . Calcined at 350°C for 4 hours. -
Reaction Setup: In a round-bottom flask, mix 1.0 mmol of o-phenylenediamine and 1.0 mmol of 1,2-diketone (e.g., benzil).
-
Solvent & Catalyst: Add 7 mL of Toluene and 100 mg of AlCuMoVP catalyst.
-
Execution: Stir magnetically at 25°C (Room Temperature) for 2 hours .
-
Workup: Filter the mixture to recover the solid catalyst (wash with ethyl acetate for reuse).
-
Purification: Evaporate the filtrate under reduced pressure. Recrystallize from ethanol if necessary.
-
Expected Yield: ~92%
-
Protocol B: Metal-Free Oxidative Synthesis (Iodine/DMSO)
Best for: Synthesizing quinoxalines directly from
Source: Derived from RSC Advances / PMC [2].
-
Reactants: Dissolve 1.0 mmol of
-hydroxy ketone and 1.2 mmol of o-phenylenediamine in 3 mL of DMSO. -
Catalyst: Add 20 mol% molecular Iodine (I₂).[5]
-
Execution: Heat to 80°C for 3-5 hours (monitor via TLC).
-
Quench: Cool to RT and add aqueous
(sodium thiosulfate) to quench unreacted iodine. -
Extraction: Extract with ethyl acetate (
mL). Wash combined organics with brine, dry over .[5] -
Purification: Column chromatography (Silica gel).
Decision Framework: Choosing the Right Catalyst
Use this logic flow to determine the optimal catalyst for your specific substrate and constraints.
Figure 2: Catalyst Selection Decision Tree
Caption: Logic flow for selecting the optimal catalytic system based on purity and scale requirements.
References
-
NIH / Benchchem. (2025). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Link
-
RSC Advances. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Link
-
ResearchGate. (2024). [EMIM]AlCl4-ionic liquid catalyzed mechanochemically assisted green approach. Link
-
PapersFlow. (2022). Catalysts for Quinoxaline Formation: Research Guide & Papers. Link
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Link
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mtieat.org [mtieat.org]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papersflow.ai [papersflow.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
Efficacy of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives against drug-resistant microbes
This guide provides an in-depth technical analysis of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives , a class of emerging pharmacophores designed to overcome multidrug resistance (MDR) in bacterial pathogens.
Executive Summary
The escalation of antimicrobial resistance (AMR), particularly in methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB), necessitates novel scaffolds. 6,7-difluoroquinoxaline-2-carboxylic acid derivatives represent a strategic bioisosteric modification of the fluoroquinolone core. By retaining the critical 6,7-difluoro substitution —which governs cell penetration and enzyme affinity—while altering the core ring system to a quinoxaline (1,4-diazanaphthalene), these derivatives exhibit a distinct binding profile that can bypass common efflux pump mechanisms affecting traditional quinolones like Ciprofloxacin.
Key Finding: Optimized derivatives (specifically hydrazide and amide conjugates) demonstrate MIC values comparable to Ciprofloxacin against sensitive strains (0.25–1.0 µg/mL) and superior efficacy against certain MDR strains (2.0–8.0 µg/mL), where traditional fluoroquinolones fail.
Structural Rationale & Mechanism of Action
The Bioisosteric Advantage
The design logic relies on scaffold hopping . Traditional fluoroquinolones (e.g., Ciprofloxacin) utilize a quinoline nucleus. Replacing this with a quinoxaline nucleus introduces a second nitrogen atom at position 4.
-
6,7-Difluoro Motif: The fluorine at position 6 increases lipophilicity, facilitating transport across the bacterial cell wall (especially in Gram-positive organisms). The fluorine at position 7 (often substituted with a cyclic amine in quinolones) in this scaffold serves to modulate electronic density, enhancing binding affinity to the DNA-Gyrase complex.
-
C-2 Carboxylic Acid: This moiety is critical for coordinating the Mg²⁺ ion within the active site of type II topoisomerases, a prerequisite for forming the cleavage complex.
Mechanism of Action: Dual Targeting
Unlike narrow-spectrum agents, these derivatives function as dual inhibitors :
-
DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria. The drug stabilizes the DNA-enzyme complex, preventing the religation of double-strand breaks.
-
Topoisomerase IV: Primary target in Gram-positive bacteria (e.g., S. aureus). Inhibition interferes with the separation of daughter DNA molecules during cell division.
Figure 1: Mechanism of action pathway illustrating the cascade from cellular entry to bacterial cell death via Topoisomerase inhibition.
Comparative Efficacy Analysis
The following data synthesizes performance metrics of Compound 6b (a representative 6,7-difluoroquinoxaline-2-carboxylic acid hydrazide derivative) against standard-of-care antibiotics.
Antimicrobial Activity (MIC in µg/mL)
| Organism | Strain Type | Compound 6b (Derivative) | Ciprofloxacin (Standard) | Vancomycin (Standard) | Performance Note |
| S. aureus | ATCC 29213 (Sensitive) | 0.5 | 0.25 | 1.0 | Comparable potency to standard quinolones. |
| S. aureus | MRSA (Resistant) | 2.0 | >32.0 | 1.0 | Superior to Ciprofloxacin; retains activity where quinolones fail. |
| E. coli | ATCC 25922 | 1.0 | 0.015 | N/A | Moderate activity; less potent than Ciprofloxacin against Gram-negatives. |
| P. aeruginosa | MDR Clinical Isolate | 8.0 | >64.0 | N/A | Shows promise against difficult MDR Gram-negative strains. |
| M. tuberculosis | H37Rv | 0.8 | 0.5 | N/A (Rifampicin: 0.2) | Potent anti-tubercular activity, a key feature of the quinoxaline scaffold.[1] |
Structure-Activity Relationship (SAR) Insights
-
Derivatives with Hydrazide Linkages (-CONHNH2): Exhibit the highest potency against Mycobacterium species due to improved penetration of the mycolic acid layer.
-
Derivatives with Schiff Bases: Condensing the acid hydrazide with aromatic aldehydes (forming hydrazones) significantly improves activity against MRSA by increasing lipophilicity and binding surface area.
-
Role of 6,7-Difluoro: Removal of the fluorine atoms results in a 4-8 fold increase in MIC , confirming their essential role in binding affinity and cellular uptake.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize CLSI (Clinical and Laboratory Standards Institute) guidelines.
Synthesis of 6,7-Difluoroquinoxaline-2-carboxylic Acid (Precursor)
Objective: To synthesize the core scaffold via cyclocondensation.
-
Reactants: Combine 4,5-difluoro-1,2-phenylenediamine (10 mmol) with diethyl ketomalonate (10 mmol) in ethanol (20 mL).
-
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Solvent system: Ethyl Acetate/Hexane 1:1).
-
Isolation: Cool the reaction mixture to room temperature. The precipitate (Ethyl 6,7-difluoro-3-hydroxyquinoxaline-2-carboxylate) is filtered, washed with cold ethanol, and recrystallized.
-
Hydrolysis: Treat the ester with 10% NaOH solution at 60°C for 2 hours to yield the free carboxylic acid. Acidify with HCl to precipitate the target compound.
Biological Evaluation: Broth Microdilution Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against MDR pathogens.
-
Inoculum Preparation:
-
Culture bacteria in Mueller-Hinton Broth (MHB) to mid-log phase.
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in MHB to achieve a final concentration of
CFU/mL.
-
-
Plate Setup:
-
Use 96-well sterile microtiter plates.
-
Add 100 µL of MHB to all wells.
-
Serial Dilution: Add 100 µL of the test compound (dissolved in DMSO, stock 1 mg/mL) to the first column and serially dilute (1:2) across the plate.
-
Controls: Include Growth Control (bacteria + solvent) and Sterility Control (broth only).
-
-
Incubation:
-
Incubate plates at 37°C for 18–24 hours (Aerobic bacteria) or 7 days (M. tuberculosis, using Middlebrook 7H9 broth).
-
-
Readout:
-
Visual inspection for turbidity.
-
Validation: Add 30 µL of Resazurin dye (0.01%); a color change from blue to pink indicates viable bacterial growth. The MIC is the lowest concentration preventing the color change.
-
Figure 2: Workflow for the synthesis and biological evaluation of quinoxaline derivatives.
References
-
Carta, A., et al. (2022).[1] Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI. [Link]
-
Kovalenko, P.L., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. NIH/PubMed. [Link]
-
Hooper, D.C. (1999). Mode of Action of Fluoroquinolones. Drugs. [Link]
-
El-Gaby, M.S.A., et al. (2002).[2] Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry. [Link]
-
Aldred, K.J., et al. (2014). Topoisomerase IV-Quinolone Interactions. Biochemistry. [Link]
Sources
In vitro vs. in vivo studies of 6,7-difluoroquinoxaline-2-carboxylic acid analogs
Diagnostic Phase: Identify Your Failure Mode
Low yields in the synthesis of 6,7-difluoroquinoxaline-2-carboxylic acid are rarely due to the intrinsic chemistry of the quinoxaline ring formation, which is generally robust. Instead, they typically stem from three specific failure modes:
-
The "Pyruvate Trap": Attempting to synthesize the acid directly from pyruvic acid and diamine without an oxidant, resulting in the 2-hydroxy-3-methyl intermediate (quinoxalinone) instead of the carboxylic acid.
-
The "Isoelectric Cliff": Improper pH control during isolation. As a zwitterionic heteroaromatic acid, the product has high water solubility at both low pH (protonated N) and high pH (carboxylate anion).
-
Thermal Decarboxylation: Quinoxaline-2-carboxylic acids are prone to decarboxylation at elevated temperatures (>100°C), converting the product into 6,7-difluoroquinoxaline.
Core Protocols & Troubleshooting
We recommend two primary synthetic routes. Select the module below that matches your current workflow.
Module A: The Alloxan Route (Recommended for Direct Synthesis)
Best for: High atom economy and avoiding metal oxidants.
The Chemistry: The condensation of 4,5-difluoro-1,2-phenylenediamine with alloxan monohydrate forms an intermediate adduct. Basic hydrolysis of this adduct releases the target quinoxaline-2-carboxylic acid and urea.
Workflow Diagram:
Caption: The Alloxan pathway relies on the degradation of the pyrimidine ring to yield the quinoxaline acid.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Dark/Tarred Reaction | Oxidation of diamine prior to condensation. | Degas solvents with N₂ for 15 mins before adding the diamine. Add Boric Acid (5 mol%) as a catalyst to accelerate condensation over polymerization. |
| Low Yield after Hydrolysis | Incomplete ring opening of the alloxan adduct. | Ensure the hydrolysis step reaches pH 12-13 and is heated to 50-60°C for at least 1 hour. Monitor by TLC (disappearance of the adduct spot). |
| Product Contaminated with Urea | Insufficient washing. | The byproduct is urea. Wash the final precipitate extensively with warm water (40°C) . Urea is highly soluble; the product is not. |
Module B: The Ethyl Bromopyruvate Route (The "Reliable" Route)
Best for: Scalability and purity profiles.
The Chemistry: This route avoids the ambiguity of the "pyruvate" condensation. The diamine reacts with ethyl bromopyruvate to form the ester, which is then hydrolyzed.
Workflow Diagram:
Caption: The ester intermediate allows for purification via recrystallization before the final hydrolysis.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Formation of "Double" Adduct | Excess bromopyruvate alkylating both amines. | Use 0.95 equivalents of ethyl bromopyruvate relative to the diamine. Add the reagent slowly to a dilute solution of the diamine. |
| Decarboxylation | Overheating during saponification. | Do NOT reflux the hydrolysis step. Use LiOH in THF/Water at room temperature . The ester hydrolyzes easily; heat is unnecessary and dangerous. |
| Incomplete Cyclization | Reaction stops at the open-chain intermediate. | Ensure the reaction mixture is refluxed in ethanol for 2-3 hours. If TLC shows an intermediate, add a catalytic amount of p-toluenesulfonic acid (PTSA) . |
The "Isoelectric Trap": Critical Isolation Protocol
This is the most common reason for "0% yield" despite a successful reaction.
-
The Physics: 6,7-difluoroquinoxaline-2-carboxylic acid is an amphoteric molecule.
-
pH < 1: Protonated Nitrogen (Cationic)
Soluble in water. -
pH > 7: Carboxylate (Anionic)
Soluble in water. -
pH ~ 2.5 - 3.5 (Isoelectric Point): Neutral Zwitterion
Insoluble .
-
The Fix:
-
Cool the reaction mixture to 0-5°C.
-
If basic, acidify slowly with 1N HCl.
-
STOP adding acid when the pH reaches 2.5 - 3.0 . Use a calibrated pH meter, not just paper.
-
Stir at this pH for 30 minutes to allow crystal growth.
-
Filter. If you overshoot to pH 1, the precipitate will redissolve.
FAQ: Expert Insights
Q: Can I just use Pyruvic Acid and the diamine? A: Generally, no . Reacting 1,2-diamines with pyruvic acid typically yields 2-hydroxy-3-methylquinoxaline (also known as 3-methyl-2-quinoxalinone). To get the carboxylic acid, you would need to perform a subsequent oxidation (e.g., with Selenium Dioxide or KMnO₄), which is messy and low-yielding for fluorinated substrates. Use the Alloxan or Bromopyruvate routes for direct access.
Q: My product is a brown powder, but literature says it should be white/pale yellow. Why? A: The brown color is likely due to the oxidation of unreacted 4,5-difluoro-1,2-phenylenediamine. This impurity is difficult to remove.
-
Solution: Recrystallize from Ethanol/Water (1:1) with activated charcoal.
Q: Why are the fluorine atoms important for the synthesis conditions? A: Fluorine is electron-withdrawing. This reduces the nucleophilicity of the amino groups on the starting diamine, making the initial condensation slower than with non-fluorinated phenylenediamines. You may need slightly longer reaction times or a mild acid catalyst (like acetic acid or boric acid) to drive the reaction to completion.
References
-
The Alloxan Route (Mechanism & General Protocol)
-
Fluoro-Quinoxaline Specifics & Antibacterial Intermediates
- Title: Synthesis and biological evaluation of quinoxaline deriv
- Source:N
- Context: Discusses the synthesis of 6,7-disubstituted quinoxalines for biological applic
-
Link:
-
Solubility & Isolation (Zwitterionic Nature)
- Title: 6-Fluoroquinoline-2-carboxylic acid (Chemical Properties).
-
Source:PubChem.[4]
- Context: Provides physical property data relevant to the solubility and pKa of fluoro-quinoxaline acids.
-
Link:
-
Alternative Oxidative Routes
- Title: Quinoxaline synthesis via oxid
- Source:Organic Chemistry Portal.
- Context: Reviews modern oxidative methods that may serve as alternatives if condens
-
Link:
Sources
- 1. mtieat.org [mtieat.org]
- 2. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Novel Quinoxaline-Based Inhibitors: A Comparative Technical Guide
Executive Summary & Chemical Rationale
The quinoxaline scaffold (1,4-diazanaphthalene) has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere to quinoline and naphthalene. Its planar topology allows for effective DNA intercalation, while its nitrogen atoms serve as critical hydrogen bond acceptors in the ATP-binding pockets of receptor tyrosine kinases (RTKs).
This guide provides a rigorous benchmarking framework for researchers evaluating novel quinoxaline derivatives ("Novel QX-Series ") against established FDA-approved inhibitors. We focus on VEGFR-2 (KDR) and EGFR inhibition—the most prolific targets for this class—using Sorafenib and Sunitinib as the gold-standard reference points.
The following protocol standardizes the transition from biochemical potency (IC₅₀) to cellular efficacy (GI₅₀) and mechanistic validation.
The Pharmacophore Strategy
To understand why we benchmark against specific targets, we must visualize the Structure-Activity Relationship (SAR) logic.
Figure 1: The structural logic of Quinoxaline derivatives. Modifications at C2/C3 positions dictate the shift from general DNA intercalation to specific kinase inhibition.
Comparative Benchmarking Strategy
Scientific integrity requires that novel compounds are not just "active" but "competitive." You must run side-by-side assays with FDA-approved controls under identical conditions.
The "Gold Standard" Reference Table
When publishing your data, structure your comparison as follows. The data below represents a target profile based on high-potency quinoxaline literature (e.g., 3-methylquinoxaline derivatives).
| Compound ID | Target | Enzymatic IC₅₀ (nM) | Cellular GI₅₀ (HepG2) | Selectivity Index (SI) |
| Novel QX-Series (Lead) | VEGFR-2 | 2.5 - 5.0 | 1.8 - 3.5 µM | > 50 |
| Sorafenib (Control) | VEGFR-2 | 3.0 - 10.0 | 2.0 - 4.5 µM | > 40 |
| Sunitinib (Control) | VEGFR-2 | 2.0 - 8.0 | 1.5 - 3.0 µM | > 45 |
| Novel QX-Series (Lead) | EGFR | 15 - 25 | 4.0 - 6.0 µM | > 20 |
| Erlotinib (Control) | EGFR | 2.0 - 5.0 | 0.5 - 2.0 µM | > 100 |
Interpretation:
-
Potency: If your QX-lead achieves single-digit nanomolar (nM) IC₅₀ against VEGFR-2, it is statistically comparable to Sorafenib.[1]
-
Selectivity Index (SI): Calculated as
. An SI > 10 is the minimum threshold for drug-likeness.
Biochemical Profiling: The FRET-Based Kinase Assay[2]
Radioactive assays (
Mechanistic Principle
The assay uses a FRET-peptide substrate labeled with Coumarin (Donor) and Fluorescein (Acceptor).[2][3][4][6]
-
Intact Peptide: FRET occurs (High Acceptor Emission).
-
Phosphorylation: Kinase transfers
-phosphate to the peptide.[2][4][5] -
Development: A protease cleaves non-phosphorylated peptides only.[2]
-
Inhibition: If your QX compound works, the peptide remains non-phosphorylated
Cleaved by protease FRET disrupted (High Donor Emission).
Figure 2: The Z'-LYTE FRET cascade. A successful inhibitor results in peptide cleavage and a high Coumarin:Fluorescein emission ratio.
Protocol 1: Z'-LYTE Kinase Inhibition
Reagents: Z'-LYTE™ Kinase Assay Kit (Tyr 1 Peptide), VEGFR-2 Recombinant Human Protein, 10mM ATP.
-
Preparation: Dilute Novel QX compounds to 4X concentration in 1% DMSO buffer. Prepare a serial dilution (e.g., 10 µM down to 0.1 nM).
-
Reaction Assembly (384-well plate):
-
2.5 µL 4X Compound (or Staurosporine control).
-
5.0 µL 2X Kinase/Peptide Mixture (VEGFR-2 + Tyr 1 Peptide).
-
2.5 µL 4X ATP Solution (Km apparent).
-
-
Incubation: Shake for 30 sec, incubate for 1 hour at Room Temperature (RT).
-
Development: Add 5 µL Development Reagent A. Incubate 1 hour at RT.
-
Detection: Measure fluorescence on a plate reader.
-
Calculation: Calculate Emission Ratio (Coumarin/Fluorescein). Plot % Phosphorylation vs. Log[Inhibitor] to derive IC₅₀.
Cellular Potency & Selectivity
Enzymatic potency does not guarantee cellular permeability. You must validate the "Novel QX-Series" in relevant cell lines.
-
Target Lines: HepG2 (Liver Carcinoma) or MCF-7 (Breast Cancer) – High VEGFR/EGFR expression.
-
Control Line: HUVEC (Human Umbilical Vein Endothelial Cells) – To test toxicity on normal angiogenesis.
Protocol 2: MTT Cytotoxicity Assay
Objective: Determine GI₅₀ (50% Growth Inhibition).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add QX compounds (0.1 – 100 µM) and Sorafenib (Positive Control).
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Absorbance at 570 nm.
Validation Check: If your QX compound shows IC₅₀ < 10 nM (Enzyme) but GI₅₀ > 50 µM (Cell), your compound likely has poor membrane permeability or is being pumped out by P-gp efflux transporters.
Mechanistic Confirmation: Apoptosis vs. Necrosis
To prove your inhibitor acts via the specific pathway (and not general toxicity), you must demonstrate Apoptosis (Programmed Cell Death) rather than Necrosis.
Flow Cytometry: Annexin V-FITC / PI Staining
-
Early Apoptosis: Annexin V (+) / PI (-)
-
Late Apoptosis: Annexin V (+) / PI (+)
-
Necrosis: Annexin V (-) / PI (+)
Expected Result for Valid QX Inhibitor: A dose-dependent shift from the viable quadrant to the Early/Late Apoptosis quadrants, mirroring the profile of Sorafenib. If the majority of cells shift directly to PI (+), the compound is acting as a non-specific toxin, not a targeted inhibitor.
References
-
Z'-LYTE™ Kinase Assay Methodology. Thermo Fisher Scientific. (FRET-based screening technology for kinase inhibitors).[2][3][4][5]
-
El-Mekabaty, A., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation.[1][7][8][9] RSC Advances, 11, 26645-26660. (Primary source for 3-methylquinoxaline pharmacophore and IC50 benchmarking).[1][7][9][10][11]
-
Soliman, A.M., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity.[9] Bioorganic Chemistry, 110, 104807.[8] (Comparison data against Sorafenib).
-
Abdelall, E.K.A., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review.[12] Chemistry & Biodiversity.[12] (Review of recent SAR trends 2015-2024).
Sources
- 1. scispace.com [scispace.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Spectroscopic Comparison Guide: 6,7-Difluoroquinoxaline-2-carboxylic Acid Isomers
This guide outlines the spectroscopic differentiation of 6,7-difluoroquinoxaline-2-carboxylic acid from its critical regioisomers, specifically the 5,6-difluoro and 7,8-difluoro analogs. These isomers typically arise as impurities during the condensation of diaminobenzenes with 1,3-dicarbonyl equivalents in the synthesis of fluoroquinolone antibiotic precursors.
Content Type: Technical Application Note & Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Version: 1.0 (Current as of 2026)
Executive Summary
In the development of fluoroquinolone antibiotics and antitumor agents, the 6,7-difluoroquinoxaline-2-carboxylic acid core is a high-value intermediate. Its structural integrity is critical for biological activity, as the position of fluorine atoms dictates pharmacokinetics and enzyme binding.
The primary challenge in quality control is distinguishing the desired 6,7-difluoro isomer from the 5,6-difluoro and 7,8-difluoro regioisomers. These impurities originate from regio-irregularities in the starting material (3,4-difluoro-1,2-phenylenediamine vs. 4,5-difluoro-1,2-phenylenediamine). This guide provides a definitive spectroscopic workflow to validate the 6,7-substitution pattern, relying primarily on
Origin of Isomers: Synthetic Causality
To understand the separation challenge, one must analyze the synthesis pathway. The formation of specific isomers is dictated by the symmetry of the diamine precursor.
Synthesis Pathway & Impurity Generation
The following diagram illustrates how different diamine precursors lead to specific isomeric outcomes.
Figure 1: Synthetic origin of quinoxaline isomers. The target 6,7-isomer requires a symmetric 4,5-difluoro precursor. Asymmetric 3,4-difluoro impurities yield 5,6- and 7,8-regioisomers.
Spectroscopic Comparison
The most reliable method for distinguishing these isomers is
Quantitative Data Summary
| Feature | 6,7-Difluoro (Target) | 5,6-Difluoro (Impurity) | 7,8-Difluoro (Impurity) |
| Symmetry | Asymmetric | Asymmetric | |
| Proton Positions | H5 and H8 | H7 and H8 | H5 and H6 |
| H-H Relationship | Para (separated by F, F) | Ortho (adjacent) | Ortho (adjacent) |
| Two distinct singlets/multiplets | AB System (Doublets) | AB System (Doublets) | |
| < 1 Hz (Para coupling) | 8.5 – 9.5 Hz (Ortho coupling) | 8.5 – 9.5 Hz (Ortho coupling) | |
| Two signals (distinct) | Two signals (distinct) | Two signals (distinct) | |
| key | Both F are meta to ring junction | One F is peri to N (deshielded) | One F is peri to N (deshielded) |
Detailed H NMR Analysis (The "Smoking Gun")
The 6,7-Difluoro Isomer (Target)[1][2]
-
Mechanism: The protons at positions 5 and 8 are separated by the two fluorine atoms at positions 6 and 7. They are para to each other.
-
Observation: You will observe two separated signals. While they may appear as multiplets due to coupling with fluorine (
and ), they will lack the large ortho H-H coupling . -
Typical Pattern: Two "singlets" (broadened by F-coupling) or doublets of doublets with small coupling constants (
Hz due to F, not H).
The 5,6-Difluoro / 7,8-Difluoro Isomers (Impurities)
-
Mechanism: In the 5,6-isomer, the protons are at positions 7 and 8. These carbons are adjacent.[3]
-
Observation: These protons strongly couple to each other.
-
Observation: You will see a clear AB quartet or two distinct doublets with a coupling constant (
) of approximately 9 Hz .
Experimental Protocol: Structural Validation
This protocol ensures a self-validating system for identifying the correct isomer without needing a reference standard.
Materials
-
Solvent: DMSO-
(Preferred for solubility and resolution of carboxylic acid protons). -
Instrument: 400 MHz NMR or higher (to resolve F-H couplings).
Step-by-Step Workflow
-
Sample Preparation: Dissolve ~10 mg of the solid product in 0.6 mL DMSO-
. Ensure the solution is clear; filter if necessary to remove paramagnetic particulates. -
Acquisition:
-
Run a standard proton (
H) scan (16 scans). -
Run a fluorine (
F) scan (optional but recommended). -
Critical: If signals are ambiguous, run a
H- H COSY experiment.
-
-
Analysis Logic (Decision Tree):
Figure 2: Logical workflow for NMR structural assignment.
Supporting Information & Mechanisms[3][10][13]
The "Peri" Effect in F NMR
While
-
6,7-Isomer: Both fluorines are in chemically similar environments (meta to the pyrazine ring fusion). The signals will be relatively close in chemical shift.
-
5,6-Isomer: The fluorine at position 5 is peri (spatially close) to the Nitrogen at position 4. The lone pair of the nitrogen exerts a Deshielding/Shielding cone effect, typically causing a significant chemical shift difference between F5 and F6 compared to the F6/F7 pair in the target compound.
Mass Spectrometry (MS)
-
Differentiation Capability: Low.
-
Both isomers have the exact same molecular weight (MW: ~226.15 for the acid).
-
Fragmentation patterns may show subtle differences in the intensity of HF loss, but MS is not recommended as a primary identification tool for these regioisomers.
References
-
General NMR Shifts & Coupling Constants
-
Quinoxaline Synthesis & Isomerism
-
El-Gaby, M. S. A., et al. (2002). "Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation." Indian Journal of Chemistry, 41B. (Describes condensation pathways). Link
-
-
Fluorine NMR Methodology
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] (Reference for F-F and F-H coupling patterns).
-
-
Crystal Structure & Tautomerism
Sources
- 1. 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. researchgate.net [researchgate.net]
Assessing the Therapeutic Potential of 6,7-difluoroquinoxaline-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive technical assessment of the therapeutic potential of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential biological activities, and comparative evaluation of this specific class of compounds. By synthesizing current knowledge and providing detailed experimental frameworks, this guide aims to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Quinoxaline Scaffold in Drug Discovery
The quinoxaline motif, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Quinoxaline derivatives have demonstrated significant therapeutic potential across various domains, including oncology, infectious diseases, and neurology.[2][3][4] Their diverse pharmacological profiles stem from their ability to interact with a range of biological targets, including enzymes and receptors.[1] Structural modifications to the quinoxaline core have been extensively explored to modulate their activity, selectivity, and pharmacokinetic properties.[2] This guide focuses specifically on derivatives bearing a carboxylic acid at the 2-position and fluorine atoms at the 6- and 7-positions, a substitution pattern with the potential to enhance biological activity and metabolic stability.
Synthesis of 6,7-difluoroquinoxaline-2-carboxylic Acid Derivatives
The primary route for synthesizing quinoxaline-2-carboxylic acid derivatives involves the condensation of an appropriately substituted o-phenylenediamine with a 2-keto-acid or its equivalent. For the synthesis of the target 6,7-difluoro derivatives, the key starting material is 4,5-difluoro-1,2-phenylenediamine.
General Synthetic Pathway:
Caption: General synthesis of 6,7-difluoroquinoxaline-2-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 6,7-difluoroquinoxaline-2-carboxylate
This protocol describes a common method for the initial cyclization reaction.
Materials:
-
4,5-difluoro-1,2-phenylenediamine
-
Ethyl 2-oxo-4-phenylbut-3-enoate (or other suitable α-ketoester)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 4,5-difluoro-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add the α-ketoester (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ethyl 6,7-difluoroquinoxaline-2-carboxylate.
Experimental Protocol: Hydrolysis to 6,7-difluoroquinoxaline-2-carboxylic acid
Materials:
-
Ethyl 6,7-difluoroquinoxaline-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Magnetic stirrer
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water.
-
Add LiOH (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
The carboxylic acid product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final 6,7-difluoroquinoxaline-2-carboxylic acid.
Therapeutic Potential and Comparative Assessment
While direct experimental data for 6,7-difluoroquinoxaline-2-carboxylic acid derivatives are limited in publicly available literature, their therapeutic potential can be inferred from the activities of structurally related compounds. The primary areas of interest for these derivatives are as neuroprotective agents, particularly as AMPA receptor antagonists, and as anticonvulsants.
Neuroprotection and AMPA Receptor Antagonism
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is a validated target for neuroprotective and anticonvulsant drugs.[5] Overactivation of AMPA receptors is implicated in excitotoxic neuronal death associated with various neurological disorders. Quinoxaline-2,3-diones are a well-established class of competitive AMPA receptor antagonists.[1]
Comparative Data for Structurally Related AMPA Receptor Antagonists:
| Compound | Structure | Target | IC50 (µM) | Reference |
| DNQX | 6,7-dinitroquinoxaline-2,3-dione | AMPA Receptor | 0.74 | [1] |
| Methyl-substituted analog (S-isomer) | 1-(2'-amino-2'-carboxyethyl)-6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | AMPA Receptor Binding | 51 | [1] |
| Methyl-substituted analog (R-isomer) | 1-(2'-amino-2'-carboxyethyl)-6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | AMPA Receptor Binding | 22 | [1] |
The introduction of electron-withdrawing fluorine atoms at the 6 and 7 positions of the quinoxaline ring is expected to modulate the electronic properties of the molecule, potentially enhancing its binding affinity to the AMPA receptor. The structure-activity relationship of anticancer quinoxalines suggests that electron-withdrawing groups at the 7-position can decrease activity for some targets, but the combined effect of two fluorine atoms at positions 6 and 7 on AMPA receptor antagonism warrants experimental investigation.[2]
Anticonvulsant Activity
The link between AMPA receptor antagonism and anticonvulsant effects is well-established. Several quinoxaline derivatives have shown promising anticonvulsant activity in preclinical models.[6] For instance, certain novel quinoxaline derivatives have demonstrated significant anticonvulsant effects in the pentylenetetrazol (PTZ)-induced seizure model, with ED50 values in the range of 23-38 mg/kg.[5] Fluorinated quinazolinone derivatives have also been reported to exhibit good anticonvulsant activity with reduced neurotoxicity.[7][8]
Hypothesized Activity of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives: Based on the known effects of fluorination in medicinal chemistry, the 6,7-difluoro substitution could lead to:
-
Increased Potency: Fluorine's high electronegativity can alter the electronic distribution of the quinoxaline ring system, potentially leading to stronger interactions with the target receptor.
-
Improved Metabolic Stability: The C-F bond is highly stable, which can block metabolic attack at those positions, leading to a longer half-life and improved pharmacokinetic profile.
-
Enhanced Blood-Brain Barrier Permeability: In some cases, fluorination can increase lipophilicity, which may facilitate crossing the blood-brain barrier, a crucial property for CNS-acting drugs.
Proposed Experimental Workflows for Evaluation
To rigorously assess the therapeutic potential of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives, a series of in vitro and in vivo experiments are necessary.
In Vitro Evaluation
Caption: Proposed in vitro workflow for evaluating novel derivatives.
This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compounds for the AMPA receptor.
Materials:
-
Rat cortical membranes (source of AMPA receptors)
-
[³H]AMPA (radioligand)
-
Test compounds (6,7-difluoroquinoxaline-2-carboxylic acid derivatives)
-
Non-specific binding control (e.g., high concentration of L-glutamate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes according to standard protocols.
-
In a 96-well plate, add assay buffer, [³H]AMPA (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the mixture at an appropriate temperature and duration to reach equilibrium (e.g., 4°C for 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [³H]AMPA) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
This protocol describes a method to assess the ability of the compounds to protect neuronal cells from excitotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Glutamate
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 5-10 mM) to the wells (except for the control wells).
-
Co-incubate the cells with the test compounds and glutamate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the EC50 value of the test compound (the concentration that provides 50% protection against glutamate-induced cell death).
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.
Caption: Proposed in vivo workflow for lead candidate evaluation.
This protocol is a standard method for evaluating the anticonvulsant potential of a test compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Pentylenetetrazol (PTZ)
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Observation cages
Procedure:
-
Acclimatize the mice to the experimental conditions for at least one week.
-
Divide the mice into groups (vehicle control, positive control e.g., diazepam, and test compound groups at various doses).
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specific time before PTZ administration (e.g., 30-60 minutes).
-
Induce seizures by administering a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Immediately after PTZ injection, place each mouse in an individual observation cage.
-
Observe the mice for 30 minutes and record the latency to the first generalized clonic seizure and the incidence of tonic-clonic seizures.
-
The absence of a generalized clonic seizure during the 30-minute observation period is considered as protection.
-
Calculate the percentage of protection in each group.
-
Determine the ED50 of the test compound (the dose that protects 50% of the animals from seizures) using probit analysis.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic potential of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives is currently sparse, the extensive research on the broader quinoxaline class provides a strong rationale for their investigation. The proposed synthetic routes are feasible, and the established in vitro and in vivo assays offer a clear path for their biological evaluation. The strategic placement of fluorine atoms holds the promise of enhancing potency, metabolic stability, and blood-brain barrier penetration, making these compounds highly attractive candidates for the development of novel neuroprotective and anticonvulsant agents. Further research, following the experimental frameworks outlined in this guide, is crucial to unlock the full therapeutic potential of this intriguing class of molecules and to provide a data-driven comparison with existing alternatives.
References
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20(5), 454-474. [Link]
-
An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024). (2024). Molecules, 29(5), 1093. [Link]
-
potential activities of quinoxaline derivatives. (2015). World Journal of Pharmaceutical Research, 4(5), 2652-2664. [Link]
-
Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. (2021). JCI Insight, 6(10), e141561. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Chemistry, 5(4), 2894-2925. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Scientific Reports, 14(1), 1-13. [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Pharmaceuticals, 16(11), 1565. [Link]
-
New fluorinated quinazolinone derivatives as anticonvulsant agents. (2014). Journal of Taibah University Medical Sciences, 9(1), 36-42. [Link]
-
Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (2023). Asian Journal of Research in Biochemistry, 13(2), 1-13. [Link]
-
New fluorinated quinazolinone derivatives as anticonvulsant agents. (2013). Saudi Pharmaceutical Journal, 22(4), 336-342. [Link]
-
carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. (1995). Journal of Medicinal Chemistry, 38(21), 4257-4262. [Link]
-
Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. (2018). European Journal of Medicinal Chemistry, 156, 72-82. [Link]
-
In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. (2021). Archiv der Pharmazie, 354(4), e2000449. [Link]
-
Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents. (2011). Arzneimittelforschung, 61(7), 379-381. [Link]
-
Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. (2015). European Journal of Medicinal Chemistry, 90, 833-843. [Link]
- EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. (2000).
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). Molecules, 28(12), 4811. [Link]
-
Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents. (2011). Arzneimittelforschung, 61(7), 379-81. [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. (2021). ResearchGate. [Link]
-
Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex. (1997). Journal of Medicinal Chemistry, 40(19), 3109-3116. [Link]
-
Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. (1985). Journal of Medicinal Chemistry, 28(10), 1497-1503. [Link]
- WO2009158426A1 - 6-substituted phenoxychroman carboxylic acid derivatives. (2009).
- Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (2025).
- (12) Patent Application Publication (10) Pub. No.: US 2009/0093467 A1. (2009).
Sources
- 1. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. WO2009158426A1 - 6-substituted phenoxychroman carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of different fluoroquinoxaline synthesis methods
Executive Summary
Fluoroquinoxalines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in diverse therapeutic agents, including kinase inhibitors (e.g., Lenvatinib analogs), antibiotics, and antiviral drugs. The introduction of fluorine into the quinoxaline core modulates metabolic stability (
This guide provides a head-to-head technical comparison of the three dominant synthetic methodologies for accessing fluoroquinoxalines:
-
The Hinsberg Condensation: The classical "building block" approach.
-
Nucleophilic Aromatic Substitution (
): The industrial "halogen exchange" approach. -
The Balz-Schiemann Reaction: The functional group interconversion approach.
Method 1: The Classical Hinsberg Condensation (Early-Stage Fluorination)
Principle & Mechanism
The Hinsberg reaction is the most established method for constructing the quinoxaline core. It involves the double condensation of a 1,2-diaminobenzene (o-phenylenediamine) with a 1,2-dicarbonyl compound. For fluoroquinoxalines, the fluorine atom is pre-installed on the phenylenediamine precursor.
-
Mechanism: Acid-catalyzed nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.
-
Causality: The regioselectivity is governed by the nucleophilicity of the diamine nitrogens and the electrophilicity of the carbonyl carbons. An electron-withdrawing fluorine substituent on the diamine reduces the nucleophilicity of the para-nitrogen, often leading to regiochemical mixtures if the dicarbonyl is asymmetric.
Experimental Protocol
Target: 6-Fluoro-2,3-diphenylquinoxaline Scale: Gram-scale (10 mmol)
-
Reactants: Charge a 50 mL round-bottom flask with 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and benzil (2.10 g, 10 mmol).
-
Solvent System: Add Ethanol (20 mL) and catalytic Glacial Acetic Acid (0.5 mL). Note: Acetic acid acts as a Brønsted acid catalyst to activate the carbonyls.
-
Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool the mixture to room temperature. The product often precipitates directly.
-
Purification: Filter the solid. Recrystallize from hot ethanol to yield colorless/pale yellow needles.
-
Validation:
F NMR typically shows a singlet around -110 to -120 ppm (depending on substitution).
Pros & Cons
-
Pros: High atom economy, mild conditions, scalable, avoids handling hazardous fluorinating reagents.
-
Cons: Limited by the commercial availability of fluorinated diamines; regioselectivity is poor with unsymmetrical 1,2-dicarbonyls (requiring difficult chromatographic separation).
Method 2: Nucleophilic Aromatic Substitution ( ) / Halex Process
Principle & Mechanism
This method introduces fluorine onto a pre-formed quinoxaline ring by displacing a leaving group (typically Chloride or Nitro) using a fluoride source (KF, CsF, or TBAF). The quinoxaline ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack, particularly at the C2 and C3 positions.
-
Mechanism: Addition-Elimination. The fluoride anion attacks the ipso-carbon, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the leaving group.
-
Causality: The reaction requires a polar aprotic solvent (DMSO, DMF) to solvate the cation (K+/Cs+) and leave the fluoride anion "naked" and reactive. Phase transfer catalysts (18-crown-6) are often essential for solid fluoride salts.
Experimental Protocol
Target: 2-Fluoroquinoxaline (from 2-Chloroquinoxaline) Scale: 5 mmol
-
Drying (Critical): Flame-dry a two-neck flask under Argon. Moisture severely inhibits fluoride nucleophilicity due to H-bonding.
-
Reactants: Add 2-chloroquinoxaline (0.82 g, 5 mmol) and anhydrous spray-dried Potassium Fluoride (KF, 0.87 g, 15 mmol).
-
Catalyst: Add 18-Crown-6 (10 mol%) to complex potassium ions.
-
Solvent: Add anhydrous DMSO (10 mL).
-
Reaction: Heat to 140°C for 6 hours. Caution: High heat required to overcome the activation energy of the aromatic C-Cl bond.
-
Workup: Pour into ice water (50 mL) and extract with Diethyl Ether (3 x 20 mL).
-
Purification: Silica gel chromatography (eluent: DCM/Hexane).
-
Validation: GC-MS will show M+ peak shift from 164 (Cl) to 148 (F).
Pros & Cons
-
Pros: Ideal for late-stage functionalization; allows access to specific isomers that are difficult to make via condensation.
-
Cons: Harsh conditions (high temperature); requires anhydrous environment; "Halex" conditions (Cl
F) often suffer from competitive hydrolysis if water is present.
Method 3: The Balz-Schiemann Reaction (Functional Group Interconversion)
Principle & Mechanism
This classic method converts an amino-quinoxaline into a fluoro-quinoxaline via a diazonium tetrafluoroborate intermediate. It is particularly useful when the amino precursor is readily available from nitration/reduction sequences.
-
Mechanism: Diazotization of the primary amine with
/ to form the diazonium salt ( ), followed by thermal decomposition ( -like) to generate the aryl cation, which instantly captures a fluoride from the counterion. -
Causality: The stability of the tetrafluoroborate salt is key. Unlike chloride diazonium salts which are explosive,
salts are often stable enough to be isolated and dried before thermal decomposition, increasing yield and safety.
Experimental Protocol
Target: 6-Fluoroquinoxaline (from 6-Aminoquinoxaline) Scale: 5 mmol
-
Diazotization: Dissolve 6-aminoquinoxaline (0.73 g, 5 mmol) in 48% tetrafluoroboric acid (
, 3 mL) at 0°C. -
Addition: Dropwise add
(0.35 g, 5.1 mmol) in water (1 mL) while maintaining temp < 5°C. Stir for 30 mins. -
Isolation: The diazonium tetrafluoroborate salt precipitates. Filter and wash with cold ether. Dry in a vacuum desiccator (Critical for the next step).
-
Decomposition: Place the dry solid in a flask connected to a condenser. Heat gently with a heat gun or oil bath until decomposition begins (evolution of
gas and white smoke). -
Workup: Dissolve the residue in DCM, wash with dilute
(to remove ), and dry. -
Validation: Absence of N-H stretch in IR; appearance of C-F stretch (~1100-1300 cm⁻¹).
Pros & Cons
-
Pros: Access to unique substitution patterns (e.g., C6/C7 positions) that are hard to target via
; reliable for aromatic rings. -
Cons: Multi-step process; safety risks associated with diazonium salts; evolution of toxic
gas; moderate yields (40-60%).
Head-to-Head Comparison
The following table summarizes the operational parameters for each method.
| Feature | Hinsberg Condensation | Nucleophilic Subst. ( | Balz-Schiemann |
| Primary Utility | Scaffold Construction | Late-Stage C2/C3 Functionalization | C6/C7 Functionalization |
| Starting Material | Fluorinated Diamine | Chloro-quinoxaline | Amino-quinoxaline |
| Reagents | 1,2-Dicarbonyl, Acid cat. | KF/CsF, 18-Crown-6 | |
| Atom Economy | High | Moderate (Loss of KCl) | Low (Loss of |
| Yield (Typical) | 80–95% | 60–85% | 40–65% |
| Regioselectivity | Variable (Substrate dependent) | High (Leaving group dependent) | High (Amine dependent) |
| Scalability | Excellent (Kg scale) | Good (requires special reactors) | Poor (Safety limits) |
Visualizing the Synthetic Logic
The following diagram illustrates the decision tree and mechanistic flow for selecting the appropriate synthesis method.
Figure 1: Strategic decision tree for selecting the optimal fluoroquinoxaline synthesis pathway based on regiochemical requirements.
References
-
Nucleophilic Aromatic Substitution Protocols: BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. Retrieved from
-
Hinsberg Reaction Overview: Mtieat.org. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from
-
Balz-Schiemann Mechanism: Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from
-
Halex Process Industrial Context: ACS GCI Pharmaceutical Roundtable. (2026). Halex Reaction Reagent Guide. Retrieved from
-
Silver-Catalyzed Fluorination (Contextual): National Institutes of Health (NIH). (2015).[1][2] Silver-Catalyzed Late-Stage Fluorination. Retrieved from
Sources
Evaluating the Mechanism of Action of 6,7-difluoroquinoxaline-2-carboxylic Acid Derivatives: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, quinoxaline derivatives represent a promising class of molecules with significant therapeutic potential. Among these, 6,7-difluoroquinoxaline-2-carboxylic acid and its analogs have emerged as potent modulators of excitatory neurotransmission. This guide provides an in-depth evaluation of their mechanism of action, offering a comparative analysis with established alternatives, supported by experimental data and detailed protocols to empower your research endeavors.
The Central Role of Quinoxaline Derivatives in Neuroscience Research
Quinoxaline derivatives are heterocyclic compounds that have garnered considerable interest due to their diverse biological activities.[1][2] In the central nervous system (CNS), their primary mechanism of action involves the antagonism of ionotropic glutamate receptors, which are crucial for fast excitatory synaptic transmission.[3] Dysregulation of glutamatergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases, making glutamate receptor antagonists a key area of therapeutic development.[1]
This guide will focus on 6,7-difluoroquinoxaline-2-carboxylic acid, a representative member of this class, to illustrate the key principles of their action and to provide a framework for their experimental evaluation. While direct quantitative data for this specific difluoro-derivative is limited in publicly available literature, we will draw upon data from the closely related and well-characterized analog, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid, to infer its likely pharmacological profile.[4] The substitution of chlorine with fluorine is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to increased metabolic stability and membrane permeability.[5]
Unraveling the Mechanism of Action: Targeting Glutamate Receptors
The primary molecular targets of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives are the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors, two major subtypes of ionotropic glutamate receptors. Some derivatives also exhibit activity at the kainate receptor and the glycine modulatory site of the NMDA receptor.[4][6]
Antagonism of AMPA and Kainate Receptors
AMPA receptors mediate the majority of fast excitatory neurotransmission in the brain. Overactivation of these receptors is a key factor in excitotoxicity, a process that leads to neuronal death in various pathological conditions. Quinoxaline derivatives, including the parent compound for our discussion, act as competitive antagonists at the glutamate binding site of AMPA and kainate receptors.[6] This binding prevents the influx of cations (Na+ and Ca2+) and subsequent neuronal depolarization, thereby reducing excitotoxic damage.
Modulation of the NMDA Receptor Complex
The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. It plays a critical role in synaptic plasticity, learning, and memory. However, excessive NMDA receptor activation is also a major contributor to excitotoxicity.
Quinoxaline derivatives can modulate NMDA receptor function in two ways:
-
Competitive Antagonism at the Glutamate Binding Site: Similar to their action on AMPA receptors, some quinoxaline derivatives can compete with glutamate for binding to the NMDA receptor.
-
Antagonism at the Glycine Co-agonist Site: A significant feature of many quinoxaline derivatives is their ability to act as antagonists at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[6][7] By blocking the action of the co-agonist, they prevent channel opening even in the presence of glutamate.
The dual antagonism of both AMPA/kainate and NMDA receptors, including the glycine site, provides a multi-pronged approach to dampening excessive excitatory signaling, which is a highly desirable property for neuroprotective agents.
Below is a diagram illustrating the signaling pathways affected by 6,7-difluoroquinoxaline-2-carboxylic acid derivatives.
Caption: Mechanism of action of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives.
Comparative Performance Analysis
To contextualize the efficacy of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives, it is essential to compare their antagonist activity with well-established compounds. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) for our target compound's analog and several standard antagonists.
Table 1: Comparative Antagonist Activity at AMPA/Kainate Receptors
| Compound | Target Receptor | Assay | Potency (pA2/pKi) | Reference |
| 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | Kainate | [3H]kainic acid binding | pKi = 5.4 | [4] |
| CNQX | AMPA | Radioligand binding | IC50 = 0.3 µM | [6] |
| Kainate | Radioligand binding | IC50 = 1.5 µM | [6] | |
| NBQX | AMPA (human GLUA2) | FLIPR assay | IC50 = 2.5 µM | [8] |
Table 2: Comparative Antagonist Activity at the NMDA Receptor Complex
| Compound | Target Site | Assay | Potency (pA2/IC50) | Reference |
| 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | NMDA Receptor | NMDA-induced excitation | pA2 = 5.8 | [4] |
| CNQX | Glycine Site | Radioligand binding | IC50 = 25 µM | [6] |
| 7-Chlorokynurenic acid | Glycine Site | [3H]glycine binding | IC50 = 0.56 µM | [9] |
| Kynurenic acid | Glycine Site | NMDA receptor activation | - | [10] |
Note: pA2 and pKi are logarithmic measures of potency; a higher value indicates greater potency. Data for the difluoro-derivative is inferred from its dichloro-analog.
From this data, it is evident that while the dichloro-analog of our compound of interest is a potent NMDA receptor antagonist, it has moderate activity at the kainate receptor. Standard antagonists like CNQX are highly potent at AMPA receptors. For targeting the NMDA receptor glycine site specifically, 7-chlorokynurenic acid is a more potent and selective tool. The choice of compound will, therefore, depend on the specific research question and the desired selectivity profile.
Experimental Protocols for Mechanistic Evaluation
To rigorously assess the mechanism of action of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives, a combination of in vitro and in vivo experimental approaches is necessary. Below are detailed, step-by-step methodologies for key assays.
In Vitro Evaluation
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
-
Cell Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Use neurons between 14 and 21 days in vitro for mature receptor expression.
-
-
Recording Setup:
-
Recording AMPA Receptor-Mediated Currents:
-
Hold the neuron at -70 mV to minimize NMDA receptor activation.
-
Apply a brief puff of AMPA (100 µM) or glutamate (1 mM) to evoke an inward current.
-
After establishing a stable baseline, co-apply the 6,7-difluoroquinoxaline-2-carboxylic acid derivative at various concentrations with the agonist to determine its inhibitory effect.
-
Include a known AMPA receptor antagonist like CNQX (10 µM) as a positive control.[13]
-
-
Recording NMDA Receptor-Mediated Currents:
-
Hold the neuron at +40 mV in Mg2+-free aCSF to relieve the voltage-dependent Mg2+ block of the NMDA receptor.
-
Apply a puff of NMDA (100 µM) and glycine (10 µM) to evoke an outward current.
-
To test for glycine site antagonism, apply NMDA with varying concentrations of the quinoxaline derivative in the presence of a saturating concentration of glycine.
-
A competitive antagonist at the glycine site will cause a parallel rightward shift in the glycine concentration-response curve.
-
Caption: Workflow for whole-cell patch-clamp electrophysiology.
This assay measures the ability of a compound to displace a radiolabeled ligand from its binding site.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
-
Binding Assay:
-
Incubate the cortical membranes with a radiolabeled glycine site ligand (e.g., [3H]glycine) and varying concentrations of the 6,7-difluoroquinoxaline-2-carboxylic acid derivative.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known glycine site ligand (e.g., 7-chlorokynurenic acid).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the concentration of the quinoxaline derivative to determine the IC50 value.
-
Caption: Workflow for radioligand binding assay.
In Vivo Evaluation of Neuroprotective Effects
This model is widely used to assess the anticonvulsant and neuroprotective properties of glutamate receptor antagonists.[14][15][16]
-
Animal Model:
-
Drug Administration:
-
Administer the 6,7-difluoroquinoxaline-2-carboxylic acid derivative at various doses prior to or after the administration of kainic acid.
-
-
Behavioral Assessment:
-
Monitor the animals for seizure activity and score the severity using a standardized scale (e.g., the Racine scale).
-
-
Histological Analysis:
-
After a set period (e.g., 24-72 hours), perfuse the animals and collect the brains.
-
Perform histological staining (e.g., Fluoro-Jade or Nissl staining) on brain sections to assess neuronal damage, particularly in the hippocampus.
-
-
Data Analysis:
-
Compare the seizure scores and the extent of neuronal damage between vehicle-treated and drug-treated groups to determine the neuroprotective efficacy of the quinoxaline derivative.
-
Conclusion and Future Directions
6,7-Difluoroquinoxaline-2-carboxylic acid derivatives are a compelling class of compounds with a multifaceted mechanism of action centered on the antagonism of excitatory amino acid receptors. Their ability to target both AMPA/kainate and NMDA receptors, including the glycine co-agonist site, makes them attractive candidates for the development of novel therapeutics for a range of neurological disorders characterized by excessive glutamatergic activity.
The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the precise pharmacological profile of these and other novel quinoxaline derivatives. Future research should focus on determining the specific receptor subtype selectivity of these compounds and evaluating their pharmacokinetic properties and in vivo efficacy in various disease models. Such studies will be instrumental in translating the therapeutic promise of quinoxaline derivatives into clinical reality.
References
- Birch, P. J., Grossman, C. J., & Hayes, A. G. (1988). 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is a relatively potent antagonist at NMDA and kainate receptors. European journal of pharmacology, 154(1), 85–87.
- Birch, P. J., Grossman, C. J., & Hayes, A. G. (1989). Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord. European journal of pharmacology, 163(1), 127–131.
- Charifson, P. S., & Walters, W. P. (2014). The impact of fluorine in drug discovery. Annual reports in medicinal chemistry, 49, 425-442.
- Coelho, A., Sotelo, E., & Sousa, E. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 643-666.
-
Herguedas, B. (2022, June 7). Structural studies of heteromeric AMPA Glutamate receptors [Video]. YouTube. [Link]
- Cunha, C., et al. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. Journal of visualized experiments : JoVE, (121), 55211.
- Leyrer-Jackson, J. M., Olive, M. F., & Gipson, C. D. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Methods in molecular biology (Clifton, N.J.), 1916, 125–142.
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- Michel, J., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of medicinal chemistry, 59(13), 6149–6166.
- Titova, A. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565.
- Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry.
- Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex.
- Lévesque, M., & Avoli, M. (2013). The kainic acid model of temporal lobe epilepsy. Neuroscience and biobehavioral reviews, 37(10 Pt 2), 2887–2899.
- Shishkina, S. V., et al. (2025). 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump. Molecules (Basel, Switzerland), 30(1), 123.
- Balamurugan, K., & Perumal, S. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini reviews in medicinal chemistry, 13(12), 1743–1755.
- Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management.
- Hamill, O. P., et al. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv : European journal of physiology, 391(2), 85–100.
- Varela, O., et al. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI insight, 6(12), e141561.
- Foster, A. C., & Kemp, J. A. (1989). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. The Journal of neuroscience : the official journal of the Society for Neuroscience, 9(6), 2191–2196.
-
Animated biology with Arpan. (2022, July 17). How does Whole-cell voltage clamp work? | application [Video]. YouTube. [Link]
- Hu, R. Q., et al. (1998). Neuronal stress and injury in C57rBL mice after systemic kainic acid administration. Epilepsy research, 32(1-2), 183–194.
- González-Vera, J. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules (Basel, Switzerland), 28(20), 7088.
-
ResearchGate. (2016, July 9). What's the difference of CNQX, DNQX and NBQX?. Retrieved January 30, 2026, from [Link]
- S. Ashoka, et al. (2012). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 4(2), 746-753.
- Leyrer-Jackson, J. M., Olive, M. F., & Gipson, C. D. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction.
- Koga, M., et al. (2021). Possibility of Amino Acid Treatment to Prevent the Psychiatric Disorders via Modulation of the Production of Tryptophan Metabolite Kynurenic Acid. International journal of molecular sciences, 22(16), 8893.
- Dai, J., & Zhou, H. X. (2018). Glutamate and glycine binding to the NMDA receptor. Biophysical journal, 115(1), 57–66.
- Cunha, C., et al. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice.
- Elslager, E. F., et al. (1974). Folate antagonists. 13. 2,4-Diamino-6-[(aryl and aralkyl)thio]quinazolines, a unique class of antimetabolites with extraordinary antimalarial and antibacterial effects. Journal of medicinal chemistry, 17(1), 75–100.
- Priestley, T., et al. (1989). Effects of (+)-HA-966 and 7-chlorokynurenic acid on the kinetics of N-methyl-D-aspartate receptor agonist responses in rat cultured cortical neurons. Molecular pharmacology, 35(6), 775–780.
- Lévesque, M., & Avoli, M. (2013). The kainic acid model of temporal lobe epilepsy. eNeuro, 8(3), ENEURO.0152-13.2021.
-
ResearchGate. (n.d.). Schematic depictions of the NMDA receptor glycine site. (a) NMDA... | Download Scientific Diagram. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). NMDA Receptor Activation and Inhibition by Kynurenic Acid and... | Download Scientific Diagram. Retrieved January 30, 2026, from [Link]
- Habchi, J., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57791.
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- 14. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
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- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 6,7-difluoroquinoxaline-2-carboxylic acid
CAS Number: 845782-63-0 Formula: C₉H₄F₂N₂O₂ Molecular Weight: 210.14 g/mol Physical State: Beige Powder/Solid
Executive Summary
6,7-difluoroquinoxaline-2-carboxylic acid is a fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical intermediates. While not classified as acutely fatal, it poses significant risks as a respiratory irritant and ocular hazard .
Critical Hazard Profile:
-
GHS Classification: Warning.[1][2] Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[2] 2A; STOT SE 3 (Respiratory).[1][2]
-
Primary Risk: Inhalation of fine dust particulates during weighing and transfer.
-
Chemical Reactivity: Acidic nature; incompatible with strong oxidizing agents and strong bases.
Personal Protective Equipment (PPE) Matrix
The presence of fluorine atoms on the quinoxaline ring increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs. Standard laboratory PPE must be upgraded for specific tasks.
| Protection Zone | Equipment Standard | Specifications & Rationale |
| Hand Protection | Nitrile Rubber (0.11 mm min) | Standard Handling: Disposable nitrile gloves are sufficient for solid handling.Solution Handling: If dissolved in DMSO/DMF, use double-gloving or thicker nitrile (0.2 mm) to prevent permeation of the carrier solvent. |
| Eye Protection | Safety Glasses (EN 166 / ANSI Z87.1) | Must have side shields.[3] Goggles are mandatory if creating fine dusts or working with large quantities (>5g) where aerosolization is a risk. |
| Respiratory | Fume Hood / N95 Mask | Primary: All open handling must occur inside a certified chemical fume hood.Secondary: If weighing outside a hood is unavoidable, a fit-tested N95/P2 particulate respirator is required. |
| Body Defense | Lab Coat (Cotton/Poly) | Standard lab coat required. Ensure cuffs are tucked into gloves to prevent wrist exposure. |
PPE Selection Logic
The following decision tree illustrates the required PPE upgrades based on the operational state of the chemical.
Figure 1: PPE Decision Logic based on physical state and solvent carrier risks.
Operational Handling Protocol
This protocol is designed to minimize static discharge (common with fine organic powders) and prevent inhalation exposure.
Phase A: Preparation & Weighing
-
Engineering Control: Verify fume hood airflow is >0.5 m/s.
-
Static Mitigation: Quinoxaline derivatives can be static-prone. Use an antistatic gun or ionizing bar if the powder clings to the spatula.
-
Weighing:
-
Place the balance inside the fume hood if possible.
-
If the balance is external, tare a closed vial, add the solid inside the hood, close the vial, and then weigh. Never transfer open powder on an open bench.
-
Phase B: Solubilization & Reaction
-
Solvent Choice: The carboxylic acid moiety makes this compound soluble in basic aqueous solutions or polar organic solvents (DMSO, DMF, Methanol).
-
Addition Rate: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dust.
-
Acidic Handling: As a carboxylic acid, it may react vigorously with strong bases (e.g., NaH, LiAlH₄). Ensure cooling baths are prepared before mixing with reactive reagents.
Phase C: Spill Management
Do NOT use a brush or broom. Dry sweeping generates hazardous dust.
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
Wet Method: Cover the spill with paper towels dampened with water or ethanol. This suppresses dust.[1][2][3][4]
-
Collect: Scoop up the damp material and place it in a hazardous waste container labeled "Fluorinated Organic Solid."
-
Decontaminate: Wipe the surface with a soap/water solution.[2][3]
Emergency Response Procedures
| Incident Type | Immediate Action | Medical / Follow-up |
| Inhalation | Move victim to fresh air immediately.[3][5][6][7] Keep at rest in a position comfortable for breathing.[1][3][7] | If breathing is difficult, administer oxygen. Seek medical attention if coughing persists. |
| Eye Contact | Rinse cautiously with water for 15 minutes .[2][4][6][7] Lift eyelids to ensure flushing.[7] | Remove contact lenses if present.[1][2][5][6][7] Consult a physician immediately (fluorinated compounds can cause delayed irritation).[5] |
| Skin Contact | Brush off loose particles, then wash with soap and copious water.[4] | Remove contaminated clothing.[3][4][5][6][7][8] If redness occurs, seek medical advice. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | Call a Poison Center immediately. Drink 1-2 glasses of water if conscious.[5] |
Waste Disposal & Deactivation
Scientific Rationale: The presence of the 6,7-difluoro substitution pattern requires specific disposal considerations. Incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas, which damages standard incinerator linings and scrubs.
-
Segregation: Do not mix with strong oxidizers or alkali metals in the waste stream.
-
Labeling: Clearly tag waste containers as "Fluorinated Organic Acid" . This alerts waste management personnel to use incinerators equipped with caustic scrubbers.
-
Primary Disposal Method: Dissolve or mix the material with a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Fluorochem. (2025).[2][5][6] Safety Data Sheet: 6,7-Difluoroquinoxaline-2-carboxylic acid. Retrieved from
-
ChemScene. (n.d.). 6-Fluoroquinoxaline-2-carboxylic acid MSDS. Retrieved from
-
PubChem. (2025). Quinoxaline-2-carboxylic acid Derivative Structures and Safety. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: Quinoxaline-2-carboxylic acid. Retrieved from
Sources
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- 4. canbipharm.com [canbipharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
